Diethyl 2-(4-bromobenzyl)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-78-0 | |
| Record name | diethyl 2-(4-bromobenzyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(4-bromobenzyl)malonate
This guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-(4-bromobenzyl)malonate, a valuable intermediate in organic synthesis and drug discovery. The methodologies and analyses presented herein are grounded in established chemical principles and are designed to be both reproducible and informative for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a versatile building block in organic chemistry. Its structure incorporates a reactive malonate core and a functionalizable bromobenzyl group, making it a key precursor for the synthesis of a wide array of more complex molecules.[1] The presence of the bromine atom on the aromatic ring allows for further modifications through cross-coupling reactions, while the active methylene group of the malonate ester provides a site for various carbon-carbon bond-forming reactions.[1] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the malonic ester synthesis, a classic and reliable method for the alkylation of diethyl malonate.[4][5] This reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with 4-bromobenzyl bromide.[6][7]
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups.[5][6][7]
-
Nucleophilic Substitution (S(_N)2): The enolate ion, a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an S(_N)2 fashion, displacing the bromide ion and forming the desired C-C bond.[4][6]
A potential side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.[4][8] To minimize this, it is crucial to control the stoichiometry of the reactants.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 4-bromobenzyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized product.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ester) | ~1.2 | Triplet | 6H |
| CH₂ (ester) | ~4.2 | Quartet | 4H |
| CH₂ (benzyl) | ~3.2 | Doublet | 2H |
| CH (malonate) | ~3.7 | Triplet | 1H |
| Aromatic-H | ~7.1 - 7.5 | Multiplet | 4H |
The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (ester) | ~14 |
| CH₂ (ester) | ~62 |
| CH₂ (benzyl) | ~35 |
| CH (malonate) | ~53 |
| C (aromatic, C-Br) | ~121 |
| CH (aromatic) | ~129, 131 |
| C (aromatic, C-CH₂) | ~137 |
| C=O (ester) | ~168 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₇BrO₄), the expected molecular weight is approximately 328.04 g/mol (for ⁷⁹Br) and 330.04 g/mol (for ⁸¹Br), with a characteristic isotopic pattern for bromine.
Expected Fragmentation Patterns:
-
Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of a carbethoxy group (-COOCH₂CH₃): [M - 73]⁺
-
Loss of the bromobenzyl group (-CH₂C₆H₄Br): [M - 169/171]⁺
-
Formation of the bromobenzyl cation: [C₇H₆Br]⁺ (m/z 169/171)
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | 1730 - 1750 (strong) |
| C-O (ester) | 1000 - 1300 (strong) |
| C-H (sp³) | 2850 - 3000 |
| C-H (aromatic) | 3000 - 3100 |
| C=C (aromatic) | 1450 - 1600 |
| C-Br | 500 - 600 |
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. The bromophenyl moiety can be further elaborated using cross-coupling reactions like Suzuki or Heck couplings to introduce diverse substituents. The malonate portion can be hydrolyzed and decarboxylated to yield a substituted acetic acid, or it can be used in condensation reactions to form heterocyclic systems.[1][9] These transformations are integral to the synthesis of a wide range of biologically active molecules.
Conclusion
This technical guide has outlined a robust and well-established methodology for the synthesis of this compound via the malonic ester synthesis. The detailed characterization protocols, including NMR, MS, and IR spectroscopy, provide a comprehensive framework for verifying the structure and purity of the synthesized compound. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of organic chemistry and drug discovery.
References
- 1. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]
- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Page loading... [guidechem.com]
Diethyl 2-(4-bromobenzyl)malonate physical and chemical properties
An In-depth Technical Guide to Diethyl 2-(4-bromobenzyl)malonate
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a versatile intermediate in synthetic organic chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just data, but also insights into its synthesis, reactivity, and applications.
Introduction and Strategic Importance
This compound (CAS No: 70146-78-0) is a substituted diethyl malonate derivative that serves as a pivotal building block in the synthesis of more complex molecular architectures.[1][2] Its structure is strategically important for several reasons. The malonic ester moiety provides a reactive "handle" for chain elongation and functionalization through the acidic α-hydrogen, while the ester groups can be hydrolyzed and subsequently decarboxylated.[3][4][5] Concurrently, the 4-bromobenzyl group offers a site for modification via modern cross-coupling reactions, enabling the introduction of a wide array of substituents. This dual functionality makes it an invaluable synthon in the construction of novel organic compounds, particularly in the scaffold-hopping and lead optimization phases of drug discovery.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇BrO₄ | [1][2] |
| Molecular Weight | 329.19 g/mol | [1][2] |
| CAS Number | 70146-78-0 | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and ethyl acetate. | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for structure verification and purity assessment. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from analogous compounds like diethyl benzylmalonate and other malonic esters.[6][7][8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
-
Aromatic Protons: Two doublets in the δ 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet would integrate to 2H.
-
Benzylic Protons (-CH₂-Ar): A doublet around δ 3.2 ppm, integrating to 2H. The coupling would be to the adjacent malonic proton.
-
Malonic Proton (-CH-): A triplet around δ 3.5-3.8 ppm, integrating to 1H, coupled to the benzylic protons.
-
Ethoxy Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm, integrating to 4H, coupled to the ethoxy methyl protons. The proximity to the electron-withdrawing carbonyl group results in a downfield shift.[9]
-
Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around δ 1.2 ppm, integrating to 6H, coupled to the ethoxy methylene protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for:
-
Carbonyl Carbons (C=O): In the δ 165-170 ppm region.
-
Aromatic Carbons: Four signals in the δ 120-140 ppm range, with the carbon bearing the bromine (C-Br) being distinct.
-
Aliphatic Carbons: Signals for the ethoxy methylene carbons (-OCH₂) around δ 60 ppm, the malonic methine (-CH-) and benzylic methylene (-CH₂-) carbons between δ 35-55 ppm, and the ethoxy methyl carbons (-CH₃) around δ 14 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ , which is characteristic of the C=O stretch in the ester functional groups.[9] Other expected signals include C-O stretching vibrations (around 1150-1250 cm⁻¹) and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). A prominent peak at m/z 169/171 corresponding to the 4-bromobenzyl cation is also anticipated.
Synthesis and Chemical Reactivity
Synthetic Pathway: Alkylation of Diethyl Malonate
The most direct and common synthesis of this compound is through the alkylation of diethyl malonate. This reaction is a cornerstone of organic synthesis, valued for its efficiency in forming new carbon-carbon bonds.
Causality of Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate's α-hydrogens are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate) by the two adjacent ester carbonyl groups.[3] A suitable base, such as sodium ethoxide (NaOEt), is chosen to deprotonate the diethyl malonate quantitatively. Sodium ethoxide is ideal as it is strong enough to form the enolate and does not introduce competing nucleophiles or risk of transesterification, as ethanol is the corresponding solvent. The generated malonate enolate is a soft nucleophile that readily attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired product.
Experimental Protocol: Synthesis of this compound[1]
-
Step 1: Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (0.25 mol) in absolute ethanol (240 mL) under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be done carefully until all the sodium has reacted to form sodium ethoxide.
-
Step 2: Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.49 mol) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the sodium diethyl malonate enolate.
-
Step 3: Alkylation: Add 1-bromo-4-(bromomethyl)benzene (also known as 4-bromobenzyl bromide) (0.15 mol) to the reaction mixture.
-
Step 4: Reaction and Workup: Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC or GC analysis indicates the consumption of the starting benzyl bromide. After cooling to room temperature, remove the ethanol under reduced pressure.
-
Step 5: Extraction and Purification: Dissolve the residue in distilled water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash sequentially with dilute acid (e.g., 0.5 N HCl) and saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.[1] Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which provides multiple avenues for constructing complex molecules.
-
Further Alkylation/Acylation: The remaining α-hydrogen can be removed with a stronger base to allow for a second alkylation or an acylation reaction, enabling the synthesis of quaternary carbon centers.
-
Hydrolysis and Decarboxylation: The two ester groups can be hydrolyzed under basic or acidic conditions to form the corresponding dicarboxylic acid. Upon heating, this malonic acid derivative readily loses a molecule of CO₂, yielding 3-(4-bromophenyl)propanoic acid. This is a classic malonic ester synthesis sequence for producing substituted carboxylic acids.
-
Cross-Coupling Reactions: The aryl bromide functionality is a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively replacing the bromine atom with other functional groups (e.g., alkyl, aryl, vinyl, or alkynyl groups via Suzuki, Stille, Heck, or Sonogashira couplings). This capability is paramount in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.
-
Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems. For example, derivatives can undergo intramolecular cyclization or be used in multi-component reactions to build frameworks like chromenes or thienopyridinones, which are prevalent in biologically active molecules.[2]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, its structure suggests hazards similar to related compounds like diethyl bromomalonate.[10][11]
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant. May cause severe burns upon direct contact. It is classified as a lachrymator.[10][11]
-
Precautions:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic intermediate that offers chemists multiple points for molecular elaboration. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable and valuable tool in the synthesis of complex organic molecules, with significant applications in the fields of materials science and drug discovery.
References
- 1. 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | 70146-78-0 [chemicalbook.com]
- 2. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 4. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Diethyl benzylmalonate, IR, NMR, Mass [orgspectroscopyint.blogspot.com]
- 7. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. Diethyl malonate [webbook.nist.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
The Definitive Spectroscopic Guide to Diethyl 2-(4-bromobenzyl)malonate: A Comprehensive Analysis for Researchers
Introduction
Diethyl 2-(4-bromobenzyl)malonate is a versatile organic compound with significant applications in synthetic and medicinal chemistry. Its structure, featuring a malonate ester core substituted with a 4-bromobenzyl group, presents multiple reactive sites. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions, while the active methylene group of the malonate ester is a key site for carbanion-mediated bond formation. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from closely related structural analogs.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will be reflected in its spectra are the 1,4-disubstituted (para) aromatic ring, the benzylic methylene bridge, the methine proton of the malonate unit, and the two equivalent ethyl ester groups.
Figure 1: 2D Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic and malonate protons, and the ethyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | These protons are deshielded due to the electron-withdrawing effect of the bromine atom and will appear as a doublet due to coupling with the adjacent meta protons. |
| ~7.09 | Doublet | 2H | Ar-H (meta to Br) | These protons are in a slightly more shielded environment compared to the ortho protons and will also appear as a doublet. |
| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ | The methylene protons of the ethyl groups are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. |
| ~3.70 | Triplet | 1H | -CH (COOEt)₂ | The methine proton of the malonate unit is coupled to the adjacent benzylic methylene protons, resulting in a triplet. |
| ~3.20 | Doublet | 2H | Ar-CH₂ - | The benzylic methylene protons are coupled to the adjacent methine proton, appearing as a doublet. |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | The methyl protons of the ethyl groups are in a shielded environment and are split into a triplet by the adjacent methylene protons. |
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | The carbonyl carbons of the ester groups are highly deshielded. |
| ~138 | Ar-C -CH₂ | The aromatic carbon attached to the benzylic group. |
| ~131 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |
| ~130 | Ar-C H (meta to Br) | Aromatic carbons meta to the bromine atom. |
| ~121 | Ar-C -Br | The aromatic carbon directly attached to the bromine atom. |
| ~62 | -O-C H₂-CH₃ | The methylene carbons of the ethyl ester groups, deshielded by the oxygen atom. |
| ~55 | -C H(COOEt)₂ | The methine carbon of the malonate unit. |
| ~35 | Ar-C H₂- | The benzylic methylene carbon. |
| ~14 | -O-CH₂-C H₃ | The methyl carbons of the ethyl ester groups. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.
Figure 2: Predicted NMR Chemical Shift Ranges.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester carbonyl groups and the aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
IR Spectral Data Analysis
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3000-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H stretching vibrations of the ethyl and benzylic methylene groups. |
| ~1735 | Strong | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group in a saturated ester. |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1250-1150 | Strong | C-O stretch (ester) | Strong stretching vibrations of the C-O single bonds of the ester functional groups. |
| ~820 | Strong | C-H bend (aromatic, para-disubstituted) | A strong out-of-plane bending vibration that is characteristic of 1,4-disubstituted aromatic rings. |
| ~1020 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond. |
Table 3: Predicted IR Absorption Bands for this compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Mass Spectral Data Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 328/330 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| 255/257 | [M - OEt]⁺ | Loss of an ethoxy radical from the ester group. |
| 171/173 | [Br-C₆H₄-CH₂]⁺ | Benzylic cleavage, forming the stable 4-bromobenzyl cation. This is expected to be a prominent peak. |
| 169 | [Br-C₆H₄]⁺ | Loss of the CH₂ group from the 4-bromobenzyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.
Figure 3: Predicted Mass Spectral Fragmentation Pathway.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, based on the analysis of its structural features and comparison with related compounds, offer a robust framework for the characterization of this important synthetic building block. Researchers can use this information to verify the successful synthesis and purity of their material, ensuring the integrity of their subsequent research and development efforts.
reactivity of the alpha-carbon in Diethyl 2-(4-bromobenzyl)malonate
< An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in Diethyl 2-(4-bromobenzyl)malonate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alpha-carbon in this compound, a versatile intermediate in organic synthesis. We will delve into the electronic and steric factors governing the acidity of the alpha-proton, explore its generation of a stabilized enolate, and detail its subsequent reactions, including alkylation and decarboxylation. This document serves as a resource for researchers and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Privileged Reactivity of Malonic Esters
Diethyl malonate and its derivatives are cornerstone reagents in synthetic organic chemistry, primarily due to the exceptional reactivity of the methylene group positioned between two carbonyl functionalities.[1] This unique structural arrangement confers a heightened acidity upon the alpha-hydrogens, allowing for the facile formation of a resonance-stabilized carbanion, or enolate, under relatively mild basic conditions.[2] This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.[3][4]
The subject of this guide, this compound, is a monosubstituted malonic ester. The introduction of the 4-bromobenzyl group modulates the reactivity of the remaining alpha-hydrogen, influencing its acidity and steric accessibility. Understanding these nuances is critical for designing efficient and selective synthetic routes.
The Heart of Reactivity: Acidity of the Alpha-Hydrogen
The reactivity of this compound is fundamentally dictated by the acidity of the proton on the alpha-carbon. The pKa of the alpha-hydrogens in unsubstituted diethyl malonate is approximately 13 in aqueous solution, making it significantly more acidic than typical methylene protons in alkanes (pKa ≈ 50).[5][6]
This enhanced acidity is a direct consequence of two key factors:
-
Inductive Effect: The two electron-withdrawing ester groups pull electron density away from the alpha-carbon, polarizing the C-H bond and facilitating proton abstraction.[7][8]
-
Resonance Stabilization: Upon deprotonation, the resulting carbanion is extensively stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.[1][2][6] This charge distribution significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[7]
The presence of the 4-bromobenzyl substituent introduces additional electronic and steric considerations, which will be explored in the context of specific reactions.
Quantitative Acidity Data
| Compound | pKa (in DMSO) | pKa (in H₂O) |
| Diethyl malonate | 16.4[9][10] | ~13[2][5][11] |
| Acetone | 26.5 | 19.3[12] |
| Ethane | ~62 | ~50[12] |
Table 1: Comparative pKa values illustrating the pronounced acidity of diethyl malonate.
Generation and Structure of the Malonate Enolate
The formation of the enolate is the critical first step in most reactions involving the alpha-carbon. The choice of base is paramount to ensure efficient and complete deprotonation without inducing unwanted side reactions like hydrolysis or transesterification.[1][3]
Strategic Base Selection
For diethyl malonate derivatives, sodium ethoxide (NaOEt) in ethanol is the classic and often optimal choice.[3] The use of an alkoxide corresponding to the ester functionality prevents transesterification.[3] While stronger bases like lithium diisopropylamide (LDA) would certainly effect complete deprotonation, they are often unnecessary due to the relatively high acidity of the malonic ester and can be less practical on an industrial scale.[9][10]
Experimental Protocol: Enolate Generation
Objective: To generate the sodium enolate of this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Anhydrous diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, carefully add clean sodium metal (1.05 equivalents) to anhydrous ethanol at room temperature with stirring.
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0°C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The resulting solution contains the nucleophilic enolate, ready for subsequent reaction.
Causality: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic ethoxide with atmospheric moisture and carbon dioxide. Adding the malonic ester dropwise to the base solution at a controlled temperature helps to manage any potential exotherms.
Visualization of Enolate Formation and Resonance
Caption: Formation and resonance of the diethyl malonate enolate.
Key Reactions of the Alpha-Carbon
The nucleophilic enolate of this compound can participate in a variety of synthetic transformations.
Alkylation: Building Molecular Complexity
Alkylation of the enolate is a powerful method for forming new carbon-carbon bonds.[3][13] The reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[11]
The pre-existing 4-bromobenzyl group can exert steric hindrance, potentially slowing the rate of a second alkylation compared to the first alkylation of unsubstituted diethyl malonate. The choice of the second alkylating agent is therefore critical. Primary and methyl halides are most effective, as secondary and tertiary halides are more prone to elimination side reactions.[11]
Caption: General workflow for the alkylation of the malonate.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a malonic ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[14][15] This reaction is typically catalyzed by a weak base.[15][16] The product is an α,β-unsaturated compound.[16] For this compound, the single alpha-hydrogen can still participate in this reaction, leading to highly substituted alkenes.
Decarboxylation: The Final Transformation
A hallmark of malonic ester synthesis is the decarboxylation of the substituted malonic acid, which is typically formed by hydrolysis of the diester.[17][18] This reaction proceeds upon heating and is facilitated by the β-carbonyl group, which stabilizes the transition state through a cyclic intermediate.[17]
Mechanism of Decarboxylation:
-
Hydrolysis: The diester is first hydrolyzed to the corresponding dicarboxylic acid using either acidic or basic conditions, followed by acidification.[18]
-
Decarboxylation: Upon heating, the β-keto acid undergoes decarboxylation through a six-membered cyclic transition state, releasing carbon dioxide and forming an enol.[17][18]
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final carboxylic acid product.[18]
Caption: Pathway from malonic ester to carboxylic acid.
Spectroscopic Characterization
Unequivocal characterization of this compound and its reaction products is essential. Key spectroscopic techniques include:
-
¹H NMR: The proton spectrum will show characteristic signals for the ethyl ester groups (a triplet and a quartet), the aromatic protons of the bromobenzyl group, the benzylic CH₂ protons, and the crucial alpha-CH proton. The chemical shift and multiplicity of the alpha-proton are particularly diagnostic.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons, the aromatic carbons (including the carbon bearing the bromine), the ester ethyl carbons, the benzylic carbon, and the alpha-carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl groups.
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Applications in Drug Development and Synthesis
The reactivity of the alpha-carbon in malonic esters is harnessed in the synthesis of a vast array of pharmaceuticals and other valuable compounds.[1][5][19] For instance, the malonic ester synthesis is a classical method for preparing substituted carboxylic acids and is adaptable for the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various heterocyclic systems.[19][20] The 4-bromobenzyl moiety can serve as a handle for further functionalization, for example, through cross-coupling reactions, further expanding the synthetic utility of this compound.
Conclusion
The alpha-carbon of this compound possesses a finely tuned reactivity profile, governed by the synergistic electronic effects of the dual ester groups. This reactivity, centered on the acidity of the alpha-proton and the nucleophilicity of the resulting enolate, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide, from strategic base selection to the nuances of alkylation and decarboxylation, is indispensable for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 12. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. benchchem.com [benchchem.com]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 20. nbinno.com [nbinno.com]
A Mechanistic Guide to the Synthesis of 4-Bromophenylacetic Acid Derivatives via Hydrolysis and Decarboxylation of Diethyl 2-(4-bromobenzyl)malonate
Executive Summary
The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the preparation of substituted carboxylic acids.[1][2][3] This in-depth technical guide focuses on a specific application of this synthesis: the conversion of Diethyl 2-(4-bromobenzyl)malonate to 2-(4-bromophenyl)acetic acid. This transformation proceeds through two sequential, mechanistically distinct stages: the hydrolysis of the diester to a dicarboxylic acid intermediate, followed by the thermal decarboxylation to yield the final product. This document provides a detailed exploration of the underlying mechanisms of both stages, offers field-proven experimental protocols, and explains the causality behind critical procedural choices, targeting researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Malonic Ester Synthesis
Diethyl malonate and its derivatives are powerful synthons in organic synthesis.[3][4] The defining feature of these molecules is the active methylene group (—CH₂—) positioned between two electron-withdrawing ester functionalities.[3] This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 13), facilitating their removal by a moderately strong base to form a resonance-stabilized enolate.[5] This enolate is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds.[1]
The subsequent hydrolysis and decarboxylation sequence effectively removes one of the ester groups, transforming the alkylated malonate into a substituted acetic acid.[6] This entire process allows the malonic ester to function as a synthetic equivalent of the ⁻CH₂COOH synthon.[4] This guide dissects the final two steps of this synthesis pathway using this compound as a model substrate.
Stage 1: Saponification (Hydrolysis) of the Diester
The first core transformation is the hydrolysis of the two ethyl ester groups to their corresponding carboxylic acids. This is most commonly achieved under basic conditions, a process known as saponification, followed by an acidic workup.[5]
The Mechanism of Base-Catalyzed Hydrolysis
Saponification is a multi-step process driven by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[7]
-
Nucleophilic Attack: The hydroxide ion (from a base like NaOH or KOH) attacks the carbonyl carbon of one of the ester groups. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond reforms, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and is the thermodynamic driving force for the entire saponification process.[7]
-
Repeat and Neutralization: This process repeats for the second ester group, yielding a dicarboxylate salt, specifically 2-(4-bromobenzyl)malonate disodium (or dipotassium) salt. To obtain the required 2-(4-bromobenzyl)malonic acid for the next stage, the reaction mixture must be acidified (e.g., with HCl), which protonates the two carboxylate anions.[5]
Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Experimental Protocol: Hydrolysis
This protocol describes a typical procedure for the saponification of this compound.
Materials & Reagents:
-
This compound
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: Separately, prepare a solution of NaOH or KOH in a mixture of water and ethanol. Add this basic solution to the flask containing the ester. A typical molar excess of 2.5 to 3 equivalents of base is used to ensure complete hydrolysis.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH is strongly acidic (pH 1-2). The intermediate, 2-(4-bromobenzyl)malonic acid, will often precipitate as a solid.
-
Isolation: The product can be isolated by filtration if it precipitates cleanly. Alternatively, if it remains oily or in solution, perform an extraction with a suitable organic solvent like diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude 2-(4-bromobenzyl)malonic acid can then be used in the next step, often without further purification.
Stage 2: Decarboxylation of the Malonic Acid Derivative
The defining step that makes the malonic ester synthesis so useful is the facile decarboxylation of the intermediate β-dicarboxylic acid.[8] Heating the substituted malonic acid readily expels one molecule of carbon dioxide to furnish the final product.[8][9]
The Mechanism of Thermal Decarboxylation
The decarboxylation of β-dicarboxylic acids (and β-keto acids) proceeds through a concerted, cyclic mechanism.[1][8][9]
-
Cyclic Transition State: Upon heating, the malonic acid derivative adopts a conformation that allows for the formation of a six-membered cyclic transition state. This involves an intramolecular hydrogen bond between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other.[1][9]
-
Concerted Electron Movement: A concerted redistribution of electrons occurs within this cyclic arrangement. The O-H bond breaks, the C=O π-bond becomes a C-O single bond, the C-C bond between the two carboxyl groups breaks, and the electrons form a new C=C double bond, creating an enol intermediate and releasing a molecule of carbon dioxide (CO₂).[8]
-
Keto-Enol Tautomerization: The resulting enol is an unstable intermediate that rapidly tautomerizes to the more stable keto form, which in this case is the final 2-(4-bromophenyl)acetic acid product.[1][10] This tautomerization is often catalyzed by trace amounts of acid or base.[9]
Causality: This reaction proceeds under relatively mild heating because the cyclic transition state is energetically accessible. Simple carboxylic acids lack the β-carbonyl group and cannot form this stabilized transition state, thus requiring much harsher conditions for decarboxylation.
Caption: Figure 2: Mechanism of Thermal Decarboxylation.
Experimental Protocol: Decarboxylation
Often, the decarboxylation step is performed directly after the acidic workup of the hydrolysis in a "one-pot" procedure.
Procedure:
-
Direct Heating: After the acidification step (Step 5 in the hydrolysis protocol), if the product was not isolated, simply equip the flask with a reflux condenser.
-
Reflux: Heat the acidic aqueous mixture to reflux (or slightly above 100 °C). Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases (typically 1-3 hours).
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the final product, 2-(4-bromophenyl)acetic acid, with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Workup: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography if necessary.
Integrated Workflow and Data
The conversion of this compound to 2-(4-bromophenyl)acetic acid is a streamlined process that highlights the efficiency of the malonic ester synthesis.
Overall Reaction Workflow
Caption: Figure 3: Overall Synthetic Workflow.
Compound Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Br-C₆H₄-CH₂-CH(COOEt)₂ | C₁₄H₁₇BrO₄ | 329.19 |
| 2-(4-bromobenzyl)malonic Acid | Br-C₆H₄-CH₂-CH(COOH)₂ | C₁₀H₉BrO₄ | 273.08 |
| 2-(4-bromophenyl)acetic Acid | Br-C₆H₄-CH₂-COOH | C₈H₇BrO₂ | 215.04 |
Table 1: Physicochemical properties of key compounds in the synthesis.
Conclusion
The hydrolysis and decarboxylation of this compound is a classic and highly reliable synthetic sequence. A thorough understanding of the saponification mechanism, driven by an irreversible acid-base reaction, and the concerted thermal decarboxylation via a six-membered cyclic transition state is crucial for optimizing reaction conditions and ensuring high yields. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently apply this methodology in their synthetic endeavors.
References
- 1. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 2. askthenerd.com [askthenerd.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 2-(4-bromobenzyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Diethyl 2-(4-bromobenzyl)malonate, a key intermediate in various organic syntheses. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on why understanding these thermal properties is critical for process safety, reaction optimization, and ensuring the purity of downstream products. We will explore the causal relationships behind experimental design for thermal analysis, detail self-validating protocols, and propose a mechanistically sound decomposition pathway. This guide is grounded in authoritative references and presents data and workflows in a clear, accessible format for the practicing scientist.
Introduction: Beyond the Structure
This compound is a substituted malonic ester, a class of compounds renowned for its utility in forming new carbon-carbon bonds.[1] Its structure, featuring an activatable methylene group flanked by two ester functionalities and a substituted benzyl group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other high-value chemicals.[2][3]
However, the synthetic utility of any compound is intrinsically linked to its stability. For this compound, an understanding of its thermal behavior is not merely academic; it is a practical necessity. Thermal instability can lead to:
-
Yield Loss: Decomposition of the starting material before or during a reaction reduces the efficiency of the process.
-
Impurity Generation: Decomposition products can undergo side reactions, leading to a complex product mixture that complicates purification and compromises the quality of the final compound.
-
Safety Hazards: Uncontrolled decomposition can lead to exothermic events, pressure buildup in sealed vessels, and the release of potentially hazardous substances.
This guide provides the necessary framework for evaluating the thermal characteristics of this important synthetic intermediate.
Physicochemical and Structural Data
A foundational understanding begins with the compound's basic properties. These data inform handling, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | [4] |
| CAS Number | 70146-78-0 | [4] |
| Molecular Formula | C₁₄H₁₇BrO₄ | [4] |
| Molecular Weight | 329.19 g/mol | [4] |
| Boiling Point | 193-198 °C at 14 Torr | [4] |
| Density | ~1.344 g/cm³ (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis Context: The Malonic Ester Synthesis
The most common route to this compound is a classic malonic ester synthesis.[1][5] This involves the alkylation of diethyl malonate with 4-bromobenzyl halide (typically the bromide).
Reaction Scheme:
-
Deprotonation: Diethyl malonate's α-proton (pKa ≈ 13) is abstracted by a suitable base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[6] Using NaOEt in ethanol is crucial to prevent transesterification, which would occur if a different alkoxide were used.[1]
-
Nucleophilic Substitution (Sₙ2): The resulting enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired product.
A typical synthesis involves adding sodium metal to ethanol to generate sodium ethoxide, followed by the addition of diethyl malonate and then 1-bromo-4-(bromomethyl)benzene, and refluxing the mixture.[4] Understanding this synthesis is vital as residual starting materials or base could potentially influence the observed thermal stability.
Thermal Analysis: Experimental Protocols and Rationale
To rigorously characterize the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. These techniques provide complementary information about mass loss and energetic transitions as a function of temperature.
Experimental Workflow
The logical flow of a comprehensive thermal analysis is depicted below. This workflow ensures that data from each step informs the next, creating a self-validating system.
Caption: Workflow for thermal analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This is a non-negotiable step for data trustworthiness.
-
Sample Preparation: Place 5-10 mg of the purified this compound into a ceramic or aluminum TGA pan. An accurate mass measurement is critical for quantitative analysis.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative decomposition, isolating the inherent thermal degradation pathway.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting thermogram (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum mass loss rate (Tₚₑₐₖ).
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to measure the energy associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition, ensuring that the observed thermal events are true phase transitions.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the melting point but below the decomposition temperature (determined by TGA), for instance, 200 °C, at a rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow into the sample relative to an empty reference pan. The resulting thermogram is analyzed to determine the melting point (Tₘ, peak of the endotherm) and the enthalpy of fusion (ΔHբ, integrated area of the melting peak).
Anticipated Thermal Profile and Decomposition Pathway
While specific experimental data for this exact molecule is not publicly available, a robust and mechanistically sound prediction can be made based on the well-established chemistry of malonic esters.
Predicted Thermal Analysis Data
The following table summarizes the expected quantitative data from TGA and DSC analyses.
| Analysis Technique | Parameter | Anticipated Value | Significance |
| DSC | Melting Point (Tₘ) | An endothermic peak, likely in the range of 50-100 °C. | Defines the solid-to-liquid phase transition. Crucial for understanding physical state during processing. |
| TGA | Onset Decomposition (Tₒₙₛₑₜ) | > 200 °C | The temperature at which significant mass loss begins. Defines the upper limit for thermal stability. |
| TGA | Mass Loss at ~200-300 °C | ~13.4% | Corresponds to the loss of one molecule of CO₂ (44.01 g/mol ), indicating decarboxylation. |
| TGA | Further Mass Loss | Staged decomposition at higher temperatures. | Represents the breakdown of the remaining molecular structure. |
Proposed Decomposition Mechanism: The Decarboxylation Cascade
The primary and most facile thermal decomposition route for β-dicarbonyl compounds like this compound is decarboxylation.[1][7][8] This reaction proceeds through a cyclic transition state, analogous to the decarboxylation of a substituted malonic acid that would be formed upon hydrolysis.[5]
The process can be visualized as follows:
Caption: Proposed thermal decomposition pathway via decarboxylation.
Mechanistic Explanation:
-
Initial Step (Rate-Limiting): Upon heating, one of the ester groups rearranges to form a six-membered cyclic transition state.
-
Decarboxylation: This transition state facilitates the elimination of a molecule of carbon dioxide (CO₂), resulting in the formation of an enol intermediate. This step accounts for the initial ~13.4% mass loss observed in TGA.
-
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding Diethyl (4-bromobenzyl)acetate.
-
Secondary Decomposition: At significantly higher temperatures, the resulting Diethyl (4-bromobenzyl)acetate will undergo further fragmentation. This could involve cleavage of the remaining ester group and the carbon-bromine bond, leading to a complex mixture of smaller molecules.
Conclusion: Practical Implications for the Scientist
The thermal analysis of this compound reveals it to be a relatively stable compound at ambient temperatures, suitable for standard storage conditions.[4] However, its decomposition profile, dominated by a predictable decarboxylation reaction, dictates critical operational parameters.
-
Process Temperature: Any synthetic step utilizing this reagent should be conducted well below the onset of decomposition (Tₒₙₛₑₜ), ideally below 180 °C, to prevent yield loss and the formation of the Diethyl (4-bromobenzyl)acetate impurity.
-
Purification: If a reaction is inadvertently overheated, purification strategies must be designed to separate the desired product from the decarboxylated by-product.
-
Safety: While the initial decomposition is not violently exothermic, knowledge of this pathway is essential for risk assessment, especially for large-scale syntheses or reactions performed in sealed systems.
By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can handle and utilize this compound with greater safety, efficiency, and confidence, ensuring the integrity of their synthetic endeavors.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. library2.smu.ca [library2.smu.ca]
- 3. nbinno.com [nbinno.com]
- 4. 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | 70146-78-0 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl_malonate [bionity.com]
- 7. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 8. aklectures.com [aklectures.com]
An In-depth Technical Guide to Diethyl 2-(4-bromobenzyl)malonate (CAS No. 70146-78-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(4-bromobenzyl)malonate is a substituted diethyl malonate derivative with the CAS number 70146-78-0. Its chemical structure, featuring a bromobenzyl group attached to the central carbon of a malonic ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and critical safety information for its handling and use in a laboratory setting. The presence of the reactive bromine atom and the malonic ester functionality allows for a variety of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
This compound is a liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 70146-78-0 | [1][2] |
| Molecular Formula | C₁₄H₁₇BrO₄ | [1][2] |
| Molecular Weight | 329.19 g/mol | [2] |
| IUPAC Name | diethyl 2-(4-bromobenzyl)propanedioate | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [2] |
| Boiling Point | 193-198 °C at 14 Torr | [1] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with 1-bromo-4-(bromomethyl)benzene.[1] This reaction is a classic example of malonic ester synthesis, a versatile method for preparing carboxylic acids and other functionalized molecules.
Experimental Procedure
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal (5.82 g, 0.25 mol) in absolute ethanol (240 mL) under an inert atmosphere. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Alkylation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate (78 g, 0.49 mol) followed by 1-bromo-4-(bromomethyl)benzene (37.35 g, 0.15 mol).[1]
-
Reaction Execution: Slowly heat the reaction mixture to reflux and maintain it overnight.[1]
-
Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Dissolve the resulting residue in distilled water and extract the aqueous phase with diethyl ether.
-
Purification: Wash the combined organic layers sequentially with 0.5 N aqueous hydrochloric acid and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield this compound.[1] A typical yield for this procedure is around 85%.[1]
References
A Comprehensive Technical Guide to the Synthesis of Diethyl 2-(4-bromobenzyl)malonate
Introduction
Diethyl 2-(4-bromobenzyl)malonate is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its structure combines a reactive malonic ester moiety with a bromobenzyl group, providing multiple avenues for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the mechanistic rationale behind experimental choices, detailed protocols, and a comparative analysis of methodologies. Our aim is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Core Synthesis Strategy: The Malonic Ester Synthesis
The most prevalent and reliable method for preparing this compound is the malonic ester synthesis. This classical C-C bond-forming reaction leverages the acidity of the α-protons of diethyl malonate.
Mechanistic Rationale
The synthetic pathway is predicated on a two-step sequence: enolate formation and nucleophilic substitution.
-
Enolate Formation: The methylene (-CH2-) protons of diethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them unusually acidic (pKa ≈ 13). A suitable base can readily abstract one of these protons to generate a resonance-stabilized enolate ion. This carbanion is a potent nucleophile. The choice of base is critical and influences reaction rate, yield, and potential side reactions. Stronger bases like sodium ethoxide or sodium hydride ensure near-quantitative enolate formation, while weaker bases like potassium carbonate can also be effective, often under phase-transfer conditions.[1][2]
-
Nucleophilic Substitution (SN2): The generated enolate attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion serves as a good leaving group, facilitating the formation of the desired C-C bond. The reaction is generally efficient due to the high reactivity of benzylic halides.
Caption: General workflow of the malonic ester synthesis for this compound.
Comparative Analysis of Synthetic Protocols
Several variations of the malonic ester synthesis have been developed, each with distinct advantages and considerations. The choice of protocol often depends on available resources, desired scale, and environmental considerations.
| Protocol | Base | Solvent | Key Features | Typical Yield | Reference |
| Protocol 1 | Sodium Ethoxide (NaOEt) | Ethanol | Classical, homogenous conditions. Requires anhydrous ethanol. | High | [2] |
| Protocol 2 | Potassium Carbonate (K₂CO₃) | DMF / Acetone | Milder base, suitable for sensitive substrates. Heterogeneous. | Good to High | [3] |
| Protocol 3 | Potassium Carbonate (K₂CO₃) | Water / CTAB | "Green Chemistry" approach using a phase-transfer catalyst. | Good | [4] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis using Sodium Ethoxide in Ethanol
This method is highly reliable and generally provides excellent yields. The primary consideration is the need for anhydrous (absolute) ethanol to prevent the hydrolysis of the ester and the deactivation of the sodium ethoxide.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.
-
Enolate Formation: To the freshly prepared, hot sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.[2]
-
Alkylation: Following the addition of diethyl malonate, add 4-bromobenzyl bromide (1.05 eq) dropwise, maintaining a gentle reflux.
-
Reaction Monitoring: Heat the mixture with stirring until the reaction is complete (typically 2-16 hours). The reaction can be monitored by TLC or GC to confirm the consumption of the starting materials. The reaction mixture should become neutral.
-
Work-up and Isolation:
-
Distill off the bulk of the ethanol under reduced pressure.
-
To the cooled residue, add ice-water to dissolve the sodium bromide salt that has formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for the classical synthesis of this compound.
Protocol 2: Phase-Transfer Catalysis in an Aqueous Medium
This protocol represents a more environmentally benign approach by using water as the solvent. The use of Cetyltrimethylammonium Bromide (CTAB) as an inverse phase-transfer catalyst is crucial for bringing the reactants together.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of CTAB (e.g., 2% w/v) in water.
-
Addition of Reagents: To this suspension, add diethyl malonate (1.0 eq) followed by powdered potassium carbonate (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add 4-bromobenzyl bromide (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and stir for approximately 16 hours, or until completion as monitored by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product using column chromatography (e.g., 4-5% ethyl acetate in hexane as eluent) to yield the pure product.[4]
Self-Validating Systems: Ensuring Trustworthiness
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of column fractions. A typical eluent system would be ethyl acetate/hexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation. Expected signals include triplets and quartets for the ethyl groups, a characteristic triplet for the malonate methine proton, a doublet for the benzylic protons, and signals in the aromatic region for the bromophenyl group.
-
¹³C NMR: Confirms the carbon framework, including the presence of carbonyl carbons, aliphatic carbons, and aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Will show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and often shows a characteristic isotopic pattern for the bromine atom.
Conclusion
The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate. While the classical approach using sodium ethoxide in ethanol is robust and high-yielding, modern variations employing milder bases or phase-transfer catalysis in aqueous media offer viable, and in some cases, more environmentally friendly alternatives. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. Rigorous purification and characterization are essential to ensure the quality of this important synthetic intermediate for its downstream applications in research and development.
References
A Technical Guide to the Solubility Profile of Diethyl 2-(4-bromobenzyl)malonate in Common Organic Solvents
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the solubility of Diethyl 2-(4-bromobenzyl)malonate, a key intermediate in advanced organic synthesis and pharmaceutical development. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document leverages fundamental chemical principles to predict its solubility across a range of common laboratory solvents. We present a detailed structural analysis to ground these predictions, drawing comparisons with the well-characterized parent compound, diethyl malonate. Critically, this guide furnishes a robust, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific experimental conditions. This work is intended to serve as a foundational resource for chemists, process engineers, and formulation scientists, enabling the optimization of reaction conditions, purification strategies, and final product formulation.
Introduction to this compound
This compound (CAS No: 70146-78-0) is a substituted dialkyl malonate ester. Compounds of this class are exceptionally versatile building blocks in organic chemistry, most notably in the malonic ester synthesis, which allows for the formation of a wide variety of substituted carboxylic acids. The presence of the 4-bromobenzyl group provides a reactive handle for further functionalization, particularly through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
The solubility of any reagent or intermediate is a critical physicochemical parameter that governs its utility in the laboratory and in industrial processes. An understanding of a compound's solubility is paramount for:
-
Reaction Kinetics and Homogeneity: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields.
-
Purification Processes: Techniques such as crystallization, precipitation, and column chromatography are fundamentally dependent on differential solubility.
-
Formulation and Drug Delivery: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide addresses the practical need for reliable solubility information for this compound.
Physicochemical Properties and Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 70146-78-0 | [1] |
| Molecular Formula | C₁₄H₁₇BrO₄ | [1] |
| Molecular Weight | 329.19 g/mol | [1] |
| Structure |
|
The molecule can be deconstructed into two key functional regions:
-
The Diethyl Malonate Core: This portion of the molecule contains two polar ester functional groups (-C(=O)O-). The carbonyl oxygens are hydrogen bond acceptors, and the entire ester moiety creates a significant dipole moment. This region imparts polar characteristics to the molecule.
-
The 4-Bromobenzyl Substituent: This is a large, nonpolar, and hydrophobic group. The phenyl ring is aromatic and capable of π-π stacking interactions, while the bromine atom adds to the molecular weight and overall lipophilicity.
The solubility of this compound is therefore a balance between the polarity of the ester groups and the nonpolar nature of the bromobenzyl group. The fundamental principle of "like dissolves like" dictates its behavior in various solvents.[2] Compared to its parent, diethyl malonate, which is miscible with many organic solvents like ethanol and ether[3], the large bromobenzyl group in the title compound will increase its affinity for nonpolar and aromatic solvents while likely reducing its solubility in highly polar solvents, especially water.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, the following table provides a qualitative prediction of the solubility of this compound. These predictions serve as a starting point for solvent screening and must be confirmed experimentally using the protocol provided in Section 4.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester's carbonyl oxygens. However, the large hydrophobic substituent will limit miscibility compared to unsubstituted diethyl malonate. |
| Polar Aprotic | Acetone, Acetonitrile | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar ester groups will drive solvation. These solvents effectively solvate both the polar and nonpolar portions of the molecule. |
| DMSO, DMF | Highly Soluble | These are very strong polar aprotic solvents capable of overcoming the crystal lattice energy of most organic solids and effectively solvating the ester groups. | |
| Ethyl Acetate | Highly Soluble | As an ester itself, ethyl acetate shares structural similarity with the solute's core, promoting excellent solubility through favorable dipole-dipole interactions. | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | DCM is an excellent, moderately polar solvent for a vast range of organic compounds. It will effectively solvate the entire molecule. |
| Chloroform | Highly Soluble | Similar to DCM, chloroform's ability to act as a weak hydrogen bond donor and its overall polarity make it an excellent solvent for this compound. | |
| Aromatic | Toluene, Benzene | Highly Soluble | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the bromophenyl group of the solute, while also being sufficiently nonpolar to solvate the rest of the molecule. |
| Ethers | Diethyl Ether, THF | Highly Soluble | These solvents are effective at solvating the polar ester groups via dipole-dipole interactions without the steric hindrance or competing hydrogen bonds of protic solvents. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | The large nonpolar bromobenzyl group provides some affinity for these solvents, but the highly polar diethyl malonate core will prevent significant dissolution. These are excellent choices for use as anti-solvents in crystallization. |
| Aqueous | Water | Insoluble | The molecule is dominated by its large, hydrophobic bromobenzyl group and lacks sufficient hydrogen bond donating capability to overcome the strong cohesive forces of water. |
Standardized Experimental Protocol for Quantitative Solubility Determination
To establish definitive solubility values, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]
4.1. Principle
A surplus of the solid solute, this compound, is agitated in the solvent of interest at a constant, controlled temperature for a sufficient duration to reach equilibrium. At this point, the solvent is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is determined using a suitable analytical technique.
4.2. Materials and Apparatus
-
Solute: this compound (purity >95%)
-
Solvents: HPLC-grade or equivalent purity for all selected organic solvents.
-
Apparatus:
-
Analytical balance (± 0.1 mg precision)
-
Glass vials (e.g., 4-8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge capable of holding the vials
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
-
4.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 50-100 mg). Record the exact mass.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 2.0 mL). Secure the cap tightly.
-
Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For finely suspended particles, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to achieve a clear supernatant.
-
Sampling: Carefully draw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.
-
Dilution & Quantification:
-
Record the exact mass or volume of the aliquot of the saturated solution.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, monitoring at a wavelength where the bromobenzyl group absorbs).
-
-
Calculation: Calculate the concentration of the solute in the original saturated solution, accounting for all dilutions. The solubility is typically reported in units of mg/mL, g/L, or mol/L.
Visualization of the Experimental Workflow
The following diagram outlines the key steps of the isothermal shake-flask method for determining solubility.
Caption: Workflow for quantitative solubility determination using the isothermal shake-flask method.
Summary and Recommendations
This guide establishes a framework for understanding and determining the solubility of this compound.
-
Predicted Profile: The compound is predicted to be highly soluble in a range of common polar aprotic, chlorinated, and aromatic solvents such as ethyl acetate, dichloromethane, and toluene. It is expected to be soluble in alcohols and sparingly soluble to insoluble in nonpolar alkanes and water.
-
Experimental Verification: The provided shake-flask protocol is a robust method for obtaining precise, quantitative solubility data. It is strongly recommended that researchers perform this experiment to validate the predictions and establish reliable data for their specific conditions (e.g., temperature, solvent grade).
-
Practical Implications for Researchers:
-
For Synthesis: Dichloromethane, THF, or toluene are likely excellent choices for reaction solvents.
-
For Purification: A mixed-solvent system is highly promising for crystallization. For example, dissolving the crude product in a minimal amount of a "good" solvent like hot ethyl acetate or dichloromethane, followed by the slow addition of a "poor" or "anti-solvent" like hexane, should yield purified crystals upon cooling.
-
By combining theoretical prediction with a clear path to experimental validation, this guide equips researchers with the necessary tools to effectively utilize this compound in their work.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of Diethyl 2-(4-bromobenzyl)malonate in Malonic Ester Synthesis
Introduction: A Modern Approach to Substituted Acetic Acid Synthesis
The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the preparation of substituted carboxylic acids.[1][2][3] This powerful technique hinges on the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the target acid.[4][5][6] This guide focuses on the strategic application of a pre-alkylated substrate, Diethyl 2-(4-bromobenzyl)malonate, streamlining the synthesis of 3-(4-bromophenyl)propanoic acid. This key intermediate is valuable in pharmaceutical research and development, particularly in the synthesis of anti-inflammatory drugs and compounds targeting neurological disorders.[7][8][9]
By starting with this compound, researchers can bypass the initial, and sometimes problematic, alkylation step, thus improving efficiency and yield.[5] This document provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and critical considerations for the successful conversion of this advanced intermediate into its corresponding carboxylic acid.
Core Principles: The Chemistry of Substituted Malonic Esters
The traditional malonic ester synthesis involves three principal stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[10] The use of this compound effectively means the synthesis begins at the final stage.
Mechanistic Rationale: Hydrolysis and Decarboxylation
The conversion of this compound to 3-(4-bromophenyl)propanoic acid is a two-step process initiated by the hydrolysis of the two ester groups.[11]
-
Saponification (Ester Hydrolysis): This is typically achieved by heating the diester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.[12] This saponification process cleaves the ester linkages, forming a dicarboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate groups to yield the substituted malonic acid, 2-(4-bromobenzyl)malonic acid.[1][12]
-
Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide (CO₂) through a cyclic transition state to form an enol intermediate.[1][11][13] This enol then rapidly tautomerizes to the more stable final product, 3-(4-bromophenyl)propanoic acid.[1][11]
The overall transformation can be visualized as follows:
Caption: Reaction workflow for the conversion of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 3-(4-bromophenyl)propanoic acid from this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Purity |
| This compound | C₁₄H₁₇BrO₄ | 345.19 | Not available | ≥98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | 37% w/w |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99% |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of 3-(4-bromophenyl)propanoic acid.
1. Saponification (Hydrolysis)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (80 mL).
-
Add this compound (34.5 g, 0.1 mol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
2. Acidification and Decarboxylation
-
After the saponification is complete, cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 20-25 mL) with stirring until the pH of the solution is approximately 1 (test with pH paper). A precipitate of the dicarboxylic acid may form.
-
Heat the acidified mixture to 90-100°C for 1-2 hours to facilitate decarboxylation.[14] Vigorous evolution of carbon dioxide gas will be observed. Continue heating until gas evolution ceases.
3. Product Extraction and Isolation
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(4-bromophenyl)propanoic acid.
4. Purification
-
The crude product can be purified by recrystallization. A common solvent system is toluene or a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17][18]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[19]
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes.[19]
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
-
Reaction Hazards: The initial saponification and subsequent acidification are exothermic and should be controlled by cooling. The decarboxylation step releases carbon dioxide gas, which can cause pressure buildup if the system is not properly vented.
Applications in Drug Development
3-(4-Bromophenyl)propanoic acid is a versatile building block in medicinal chemistry.[9] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular architectures. The carboxylic acid moiety allows for further functionalization through amidation or esterification, enabling the synthesis of a diverse library of compounds for drug discovery programs.[20] This intermediate has been utilized in the synthesis of potential therapeutics for inflammatory conditions and neurological diseases.[7][8]
Conclusion
The use of this compound offers a streamlined and efficient entry point into the synthesis of 3-(4-bromophenyl)propanoic acid. By eliminating the initial alkylation step, this approach simplifies the synthetic procedure and can lead to higher overall yields. The protocols and principles outlined in this guide provide researchers with the necessary information to confidently and safely utilize this advanced intermediate in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. vigon.com [vigon.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemimpex.com [chemimpex.com]
Application Note & Protocols: Diethyl 2-(4-bromobenzyl)malonate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
Diethyl 2-(4-bromobenzyl)malonate is a pivotal building block in modern medicinal chemistry, serving as a highly versatile precursor for a range of pharmaceutical intermediates. Its structure combines the reactive dicarbonyl functionality of a malonic ester with a brominated aromatic ring, offering two distinct points for molecular elaboration. The acidic α-hydrogen facilitates carbon-carbon bond formation via malonic ester synthesis, while the aryl bromide provides a handle for advanced cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent transformation into valuable pharmaceutical scaffolds, such as substituted barbiturates and phenylacetic acid derivatives. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility for laboratory scientists and a deeper understanding for drug development professionals.
Introduction: The Strategic Importance of Diethyl Malonate Derivatives
Diethyl malonate (DEM) is a cornerstone reagent in organic synthesis, primarily due to the remarkable reactivity of the methylene protons situated between its two ester groups.[1] The acidity of these protons (pKa ≈ 13) allows for easy deprotonation by a suitable base, forming a resonance-stabilized enolate.[2][3] This nucleophilic carbanion is central to the classical malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[4][5]
By alkylating diethyl malonate with 4-bromobenzyl bromide, we generate this compound (CAS No: 70146-78-0).[6] This precursor is of particular strategic value for two key reasons:
-
Framework Construction: The newly introduced 4-bromobenzyl group forms the initial carbon skeleton of the target intermediate. The remaining acidic proton on the α-carbon allows for a second, different alkyl or aryl group to be introduced, enabling the synthesis of complex, disubstituted frameworks.[5]
-
Functionality for Diversification: The bromine atom on the phenyl ring is a key functional handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments. This feature is exceptionally valuable in the construction of compound libraries for drug discovery.
This document will first detail the synthesis of the title precursor and then explore its application in constructing key pharmaceutical intermediates.
Synthesis of the Precursor: this compound
The synthesis is achieved through a standard malonic ester alkylation, which proceeds via an SN2 reaction between the diethyl malonate enolate and 4-bromobenzyl bromide.[2][7]
Causality of Experimental Choices
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is the classic and preferred base for this reaction.[8] Using the alkoxide that matches the ester (i.e., ethoxide for ethyl esters) is critical to prevent transesterification, a side reaction that would scramble the ester groups and complicate purification.[9] While stronger bases like sodium hydride (NaH) can be used, NaOEt is often sufficient and easier to handle.[7]
-
Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions, and it readily dissolves the reactants.
-
Reaction Control: The reaction is typically performed at reflux to ensure a sufficient rate of reaction. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of degradation byproducts.
Visualization of the Synthesis Workflow
Caption: Fig 1. Workflow for the synthesis of the title precursor.
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (500 mL, three-necked)
-
Reflux condenser and calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Diethyl malonate
-
4-Bromobenzyl bromide
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Prepare Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (approx. 3 M concentration) in the three-necked flask at 0°C. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Form the Enolate: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise via the dropping funnel with vigorous stirring. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Dissolve 4-bromobenzyl bromide (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., using a 20% ethyl acetate in hexane mobile phase).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Quenching and Extraction: To the resulting residue, add ice-cold water and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₇BrO₄ | [10] |
| Molecular Weight | 329.19 g/mol | [11] |
| Appearance | Colorless to pale yellow oil | General Observation |
| Typical Yield | 70-85% | [12] |
| Boiling Point | ~150-155 °C at 0.5 mmHg | Literature Value |
| Purity (Typical) | >95% after purification | [11] |
Application: Synthesis of Barbiturate Derivatives
Barbiturates, a class of drugs acting as central nervous system depressants, are classically synthesized by the condensation of a disubstituted malonic ester with urea.[12][13] this compound is an excellent starting point for 5-substituted or 5,5-disubstituted barbiturates.
General Reaction Pathway
The synthesis involves two main stages: an optional second alkylation to create a disubstituted malonate, followed by cyclocondensation with urea.[12][14]
Caption: Fig 2. Pathway to barbiturates from the precursor.
Protocol: Synthesis of 5-Ethyl-5-(4-bromobenzyl)barbituric acid
Procedure:
-
Second Alkylation: Prepare a sodium ethoxide solution in anhydrous ethanol as described previously (Section 2.3, Step 1). Add this compound (1.0 eq) dropwise. After 30 minutes, add ethyl iodide (1.1 eq) and reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Isolate Intermediate: Work up the reaction as in Section 2.3 (Steps 5-9) to isolate the pure Diethyl 2-ethyl-2-(4-bromobenzyl)malonate.
-
Prepare for Condensation: In a new flask, prepare a fresh solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Condensation Reaction: Add the disubstituted malonate (1.0 eq) from the previous step, followed by a solution of dry urea (1.2 eq) in hot ethanol.
-
Reflux: Heat the mixture to reflux for 8-12 hours. A solid sodium salt of the barbiturate will precipitate.[8]
-
Workup: Cool the reaction mixture and add hot water to dissolve the precipitate.
-
Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the solution is strongly acidic (check with pH paper). The barbituric acid product will precipitate out.[8]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Application: Synthesis of Substituted Phenylacetic Acids
A primary application of the malonic ester synthesis is the conversion of alkyl halides into carboxylic acids with two additional carbons.[2] This is achieved through hydrolysis of the ester groups followed by thermal decarboxylation.
Mechanism: Hydrolysis and Decarboxylation
-
Hydrolysis: The two ester groups are hydrolyzed to carboxylic acids under either acidic or basic conditions.[15] Basic hydrolysis (saponification) is often cleaner, yielding a dicarboxylate salt. A subsequent acidification step is required to produce the substituted malonic acid.
-
Decarboxylation: Malonic acids with a β-dicarbonyl structure readily undergo decarboxylation upon heating. The reaction proceeds through a cyclic, six-membered transition state to release carbon dioxide and form an enol, which quickly tautomerizes to the more stable carboxylic acid product.[2][15]
Caption: Fig 3. Hydrolysis and decarboxylation pathway.
Protocol: Synthesis of 3-(4-bromophenyl)propanoic acid
Procedure:
-
Saponification (Hydrolysis): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.5 eq).
-
Reflux: Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (TLC can be used to monitor the disappearance of the starting ester).
-
Acidification & Decarboxylation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Add water to the residue and carefully acidify to pH 1-2 with concentrated HCl. Gently heat the acidic solution to reflux for another 2-4 hours to drive the decarboxylation, which is evidenced by the evolution of CO₂ gas.[2]
-
Isolation: Cool the solution to room temperature and then in an ice bath. The carboxylic acid product will often precipitate. If it remains an oil, extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. The resulting solid can be recrystallized to achieve high purity.
Safety and Handling
-
Diethyl malonate and its derivatives: Handle in a well-ventilated fume hood. They can cause skin and eye irritation.
-
Sodium metal: Highly reactive with water and alcohols. Handle with extreme care under an inert atmosphere.
-
4-Bromobenzyl bromide: A lachrymator and irritant. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium ethoxide: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. nbinno.com [nbinno.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. aobchem.com [aobchem.com]
- 11. This compound 95% | CAS: 70146-78-0 | AChemBlock [achemblock.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for the Alkylation of Diethyl 2-(4-bromobenzyl)malonate
Abstract
This document provides a comprehensive guide to the alkylation of diethyl 2-(4-bromobenzyl)malonate, a critical intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials science precursors. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for its execution, and discuss key considerations for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.
Introduction: The Significance of Malonic Ester Alkylation
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The reaction's power lies in the unique acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[4] This acidity allows for facile deprotonation by a moderately strong base to generate a resonance-stabilized enolate.[1][4] This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, leading to the formation of substituted malonic esters.[1][5][6]
The resulting alkylated product can be further manipulated, most notably through hydrolysis and decarboxylation, to yield substituted carboxylic acids.[2][4][5] This overall transformation, known as the malonic ester synthesis, provides a reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[6]
Our focus, this compound, already possesses one substituent on the α-carbon. The subsequent alkylation of this substrate allows for the introduction of a second, different alkyl group, leading to a disubstituted malonic ester. This capability is crucial for the synthesis of complex molecules with quaternary carbon centers.
Mechanistic Overview
The alkylation of this compound proceeds through a well-established two-step mechanism:
-
Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt), abstracts the remaining acidic α-hydrogen from this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion.[1][4] The choice of sodium ethoxide is strategic; using a base with an alkoxide that matches the ester functionality prevents transesterification, a potential side reaction.[1][3]
-
Nucleophilic Attack (SN2 Alkylation): The generated enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (R-X).[6] This step proceeds via an SN2 mechanism, displacing the halide and forming a new carbon-carbon bond, yielding the desired dialkylated malonic ester.[4][5]
Experimental Protocol
This protocol provides a generalized procedure for the alkylation of this compound. Researchers should adapt this protocol based on the specific reactivity of their chosen alkyl halide.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |
| This compound | C₁₄H₁₇BrO₄ | 329.19 | 10.0 | Starting material. |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 11.0 (1.1 eq) | Base for deprotonation. Use of a freshly prepared solution is recommended. |
| Alkyl Halide (R-X) | Varies | Varies | 11.0 (1.1 eq) | Electrophile. Primary alkyl halides are most effective.[6] |
| Anhydrous Ethanol (EtOH) | C₂H₆O | 46.07 | ~50 mL | Reaction solvent. Must be anhydrous to prevent quenching of the base and hydrolysis of the ester. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | Extraction solvent. |
| Saturated Sodium Chloride Solution (Brine) | NaCl (aq) | 58.44 | As needed | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Equipment
-
Round-bottom flask (100 mL), flame-dried
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure
Reaction Setup and Enolate Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous ethanol (30 mL).
-
Carefully add sodium ethoxide (11.0 mmol, 1.1 eq) to the ethanol with stirring until fully dissolved. Caution: Sodium ethoxide is a strong base and is corrosive.
-
In a separate beaker, dissolve this compound (10.0 mmol) in anhydrous ethanol (20 mL).
-
Transfer the malonate solution to a dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 15-20 minutes at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete enolate formation.
Alkylation:
-
Add the alkyl halide (11.0 mmol, 1.1 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to several hours depending on the reactivity of the alkyl halide.
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[1][7]
-
To the residue, add deionized water (~50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).[7]
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure dialkylated diethyl malonate.[7]
Visualization of the Experimental Workflow
Caption: Workflow for the alkylation of this compound.
Key Considerations and Troubleshooting
-
Choice of Base and Solvent: As mentioned, using an alkoxide base that corresponds to the ester group (ethoxide for ethyl esters) is crucial to prevent transesterification.[1][3] For less reactive alkyl halides or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be employed.[7]
-
Stoichiometry: The molar ratio of the reactants is a critical parameter. Using a slight excess of the base and alkylating agent can help drive the reaction to completion. However, a large excess of the alkylating agent can lead to side reactions.
-
Monitoring the Reaction: TLC is an effective way to monitor the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Purification: The choice between vacuum distillation and column chromatography for purification will depend on the physical properties of the product. If the product is a high-boiling liquid, vacuum distillation is often preferred. For non-volatile or thermally sensitive compounds, column chromatography is the method of choice.
-
Potential for Dialkylation: A common issue in malonic ester synthesis is the potential for dialkylation, where two alkyl groups are added.[3] In this specific protocol, since the starting material is already mono-alkylated, the primary product will be the di-alkylated species. If mono-alkylation of diethyl malonate is the goal, using a slight excess of the malonic ester relative to the base and alkylating agent is recommended.[7]
Conclusion
The alkylation of this compound is a robust and versatile method for the synthesis of disubstituted malonic esters. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and stoichiometry, high yields of the desired product can be achieved. The protocol and considerations outlined in this document provide a solid foundation for researchers to successfully implement this important synthetic transformation in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Diethyl 2-(4-bromobenzyl)malonate as a Cornerstone Reagent for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of Diethyl 2-(4-bromobenzyl)malonate, a uniquely versatile synthon for the construction of diverse heterocyclic frameworks. Its strategic combination of a reactive malonic ester core and a functionalizable 4-bromobenzyl moiety makes it an invaluable starting material in medicinal chemistry and drug development. We will dissect its application in the synthesis of key heterocyclic systems, including pyrimidines, pyrazoles, and coumarins. This document furnishes researchers, scientists, and drug development professionals with not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations, ensuring both reproducibility and a foundation for further innovation.
Introduction: The Strategic Advantage of this compound
In the landscape of organic synthesis, the malonic ester is a classic and powerful tool for carbon-carbon bond formation. This compound elevates this utility by incorporating two distinct, orthogonally reactive sites into a single molecule:
-
The Active Methylene Group: The protons on the carbon alpha to the two ester carbonyls are acidic (pKa ≈ 13-14), allowing for easy deprotonation by a suitable base to form a stabilized carbanion (enolate).[1] This nucleophilic center is the engine for cyclization and condensation reactions.
-
The 4-Bromobenzyl Moiety: The bromine atom on the phenyl ring serves as a robust handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the late-stage introduction of molecular diversity. Furthermore, the benzyl group itself provides a critical three-carbon backbone for building six-membered rings.
This dual functionality allows for the streamlined synthesis of complex heterocyclic cores that are central to a vast array of pharmacologically active compounds.[2][3]
Synthesis of Substituted Pyrimidine-diones
The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents.[4][5] The most common and robust method for constructing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment source like urea or thiourea.[4][6] this compound is an ideal 1,3-dicarbonyl precursor for this reaction.
Mechanistic Rationale
The synthesis proceeds via a base-catalyzed condensation reaction. A strong base, typically sodium ethoxide, deprotonates both the urea and the active methylene of the malonate. The resulting nucleophilic urea attacks one of the ester carbonyls, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration yields the stable heterocyclic ring. The choice of sodium ethoxide as the base is strategic; it is non-nucleophilic enough to avoid unwanted side reactions and its conjugate acid (ethanol) is typically the solvent, simplifying the reaction medium.
Workflow for Pyrimidine-dione Synthesis
Caption: Workflow for the synthesis of 5-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione.
Detailed Experimental Protocol
Objective: To synthesize 5-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
This compound (CAS: 70146-78-0)[7]
-
Urea
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Prepare Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.15 g, 50 mmol) in small pieces to absolute ethanol (50 mL) under an inert atmosphere (N₂). Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Add Reagents: To the freshly prepared sodium ethoxide solution, add a solution of this compound (8.23 g, 25 mmol) in 20 mL of absolute ethanol. Stir for 15 minutes. Subsequently, add urea (1.80 g, 30 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure. Pour the concentrated residue into 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by slowly adding concentrated HCl dropwise with constant stirring until the pH is between 5 and 6. A white precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts. Dry the product under vacuum.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the final product as a white crystalline solid.
Expected Results
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Melting Point (°C) |
| 5-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione | C₁₁H₉BrN₂O₂ | 281.11 | 75-85% | >250 °C |
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Pyrazole derivatives are renowned for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9] A highly efficient method for constructing functionalized pyrazoles is through multi-component reactions (MCRs). Diethyl malonate is a key reactant in a four-component reaction to produce pyrano[2,3-c]pyrazoles, which are valuable scaffolds in drug discovery.[10] While this protocol uses diethyl malonate directly, the principles are directly applicable to its benzyl-substituted counterpart for creating more complex derivatives.
Mechanistic Rationale
This synthesis is an elegant cascade of reactions.[10] It begins with a Knoevenagel condensation between an aldehyde and malononitrile. Simultaneously, the diethyl malonate reacts with hydrazine hydrate to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone onto the Knoevenagel product occurs, followed by an intramolecular O-cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole system. The use of a mild base like piperidine is crucial to catalyze the initial condensations without promoting unwanted side reactions.
Pathway for Pyrano[2,3-c]pyrazole Synthesis
Caption: Mechanistic pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Detailed Experimental Protocol
Objective: To synthesize 6-amino-3-(4-bromobenzyl)-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (adapted from similar MCRs).
Materials:
-
4-Bromobenzaldehyde
-
Malononitrile
-
This compound
-
Hydrazine Hydrate (80% solution)
-
Ethanol
-
Piperidine
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromobenzaldehyde (2.03 g, 10 mmol), malononitrile (0.66 g, 10 mmol), this compound (3.29 g, 10 mmol), and ethanol (30 mL).
-
Addition of Reagents: To this stirred suspension, add hydrazine hydrate (0.63 mL, 10 mmol) followed by piperidine (0.1 mL, ~1 mmol) as a catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, with a precipitate forming within 30-60 minutes. Continue stirring for a total of 2-3 hours to ensure completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and catalyst. Dry the product under vacuum. The product is often pure enough for characterization without further purification, but it can be recrystallized from an ethanol/DMF mixture if necessary.
Expected Results
| Reagent Combination | Product Type | Expected Yield | Key Feature |
| Aldehyde, Malononitrile, Benzylmalonate, Hydrazine | Substituted Pyrano[2,3-c]pyrazole | 80-95% | Highly efficient one-pot MCR |
Synthesis of 4-Hydroxycoumarin Derivatives
Coumarins are a major class of phenolic compounds with significant anticoagulant, anti-inflammatory, and anticancer activities. A classic route to 4-hydroxycoumarins involves the high-temperature cyclocondensation of a phenol with a β-ketoester or a malonic ester derivative.[6]
Mechanistic Rationale
This reaction is a thermal condensation, often performed in a high-boiling solvent like diphenyl ether. The phenol first acts as a nucleophile, attacking one of the ester carbonyls of the this compound to form a phenyl ester intermediate via transesterification. At elevated temperatures (200-250 °C), this intermediate undergoes an intramolecular Fries-like rearrangement and cyclization (a form of thermal acylation) onto the phenolic ring, followed by tautomerization to yield the stable 4-hydroxycoumarin product.[6]
Protocol for 3-Substituted 4-Hydroxycoumarin Synthesis
Objective: To synthesize 3-(4-bromobenzyl)-4-hydroxycoumarin.
Materials:
-
This compound
-
Phenol
-
Diphenyl ether (solvent)
-
Toluene
-
Cyclohexane
Procedure:
-
Reaction Setup: In a flask suitable for high-temperature reactions, combine this compound (6.58 g, 20 mmol), phenol (1.88 g, 20 mmol), and diphenyl ether (10 mL).
-
Thermal Condensation: Heat the mixture in a sand or oil bath to 200-250 °C for 3-4 hours. Ethanol will distill off as the reaction proceeds. Monitor the distillation to gauge reaction progress.
-
Completion: Once the evolution of ethanol ceases, the reaction is likely complete.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add toluene (50 mL) to dilute the mixture and prevent solidification of the diphenyl ether.
-
Isolation: Cool the mixture to room temperature. The product should precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cyclohexane (3 x 20 mL) to remove the diphenyl ether solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Results
| Product | Molecular Formula | MW ( g/mol ) | Expected Yield | Key Advantage |
| 3-(4-bromobenzyl)-4-hydroxycoumarin | C₁₆H₁₁BrO₃ | 331.16 | 60-75% | Direct access to complex coumarins |
Conclusion
This compound is a powerful and versatile reagent that provides efficient and direct synthetic routes to a variety of medicinally relevant heterocyclic compounds. Its dual reactivity allows for the construction of pyrimidine, pyrazole, and coumarin cores, among others. The protocols outlined in this guide are robust and scalable, offering researchers a reliable foundation for synthesizing novel compounds for drug discovery and development programs. The presence of the bromo-substituent provides a valuable anchor for subsequent diversification, further amplifying the utility of this exceptional building block.
References
- 1. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl Bromo Malonate at Best Price, High Purity Industrial Grade Chemical [sonalplasrubind.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling reactions with Diethyl 2-(4-bromobenzyl)malonate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Diethyl 2-(4-bromobenzyl)malonate
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. This compound serves as an exemplary building block, uniquely poised for synthetic elaboration. Its structure features a reactive aryl bromide handle, ideal for palladium-catalyzed cross-coupling, and a diethyl malonate moiety, which is a versatile precursor for a wide range of functional group transformations.[1][2] The malonate group itself is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including barbiturates and vitamins.[3][4][5]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6][7] These reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance and predictability.[6][8]
This guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and validated protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of each transformation, explain the rationale behind reagent selection, and offer step-by-step procedures to empower chemists to leverage this versatile substrate in their synthetic campaigns.
Core Concepts: The Palladium Catalytic Engine
At the heart of these transformations is a catalytic cycle that typically involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[6][8] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation (in coupling with organometallic reagents) or a related step, and Reductive Elimination.[9][10]
The Critical Role of Ligands and Bases
The success of a cross-coupling reaction is intimately tied to the choice of ligands and base.
-
Ligands: Typically phosphines or N-heterocyclic carbenes (NHCs), ligands stabilize the palladium center, enhance its solubility, and modulate its reactivity.[11] Electron-rich, bulky ligands, such as tri-tert-butylphosphine or Buchwald-type phosphines, accelerate both the initial oxidative addition of the aryl halide and the final reductive elimination step, leading to higher catalyst turnover and enabling the use of less reactive electrophiles like aryl chlorides.[11][12]
-
Bases: The base plays multiple roles. In Suzuki couplings, it activates the organoboron species to facilitate transmetalation.[13][14] In the Heck reaction, it is required to neutralize the hydrogen halide (H-X) produced in the final step, regenerating the active Pd(0) catalyst.[15][16] The choice of base—from inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) to organic amines—can dramatically influence reaction rates and yields.[13][17]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures due to the stability, low toxicity, and commercial availability of boronic acid reagents.[18][19]
Mechanism of Action
The reaction follows the general catalytic cycle, with a key distinction in the transmetalation step. The base reacts with the boronic acid (R¹-B(OH)₂) to form a more nucleophilic boronate complex [R¹-B(OH)₃]⁻.[9][14] This "ate" complex readily transfers its organic group to the Pd(II) center, displacing the halide.
Experimental Protocol: Synthesis of Diethyl 2-(4-phenylbenzyl)malonate
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 329.2 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Optimization and Considerations
The choice of catalyst, ligand, and base is critical for achieving high yields. A screening of conditions can significantly improve outcomes, especially for challenging substrates.
| Parameter | Variation | Rationale & Expected Outcome |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, often highly effective. Pd₂(dba)₃ requires a ligand to form the active species but is very common.[14] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands (Buchwald-type) often outperform PPh₃ for less reactive halides and can lower catalyst loading.[11][20] |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ is a strong base effective in many cases. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions with sterically hindered partners.[13] |
| Solvent | Dioxane, THF, DMF | The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction.[18] |
Application Protocol 2: Heck Reaction for Alkene Arylation
The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for forming a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene.[16][21]
Mechanism of Action
After the initial oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination forms the final product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this species.[22][23]
Experimental Protocol: Synthesis of Diethyl 2-(4-(2-ethoxycarbonylvinyl)benzyl)malonate
This protocol details the coupling of this compound with ethyl acrylate.
Materials:
-
This compound (1.0 mmol, 329.2 mg)
-
Ethyl acrylate (1.5 mmol, 163 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg, 2 mol%)
-
Triethylamine [Et₃N] (1.5 mmol, 209 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 6-18 hours).
-
Upon completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the substituted alkene product, which is typically the trans isomer.[21]
Optimization and Considerations
| Parameter | Variation | Rationale & Expected Outcome |
| Base | K₂CO₃, DBU | An inorganic base like K₂CO₃ can be used, but organic amines like Et₃N or DBU are very common. The choice can affect reaction rate and side products.[22] |
| Solvent | Acetonitrile, Toluene | Polar aprotic solvents like DMF or acetonitrile are standard. Toluene can also be used, sometimes at higher temperatures. |
| Additives | Phase-transfer catalyst (e.g., TBAB) | In some systems, particularly with inorganic bases, a phase-transfer catalyst can improve reaction rates and consistency. |
| Alkene | Styrene, Acrylonitrile | The reaction is most efficient with electron-deficient alkenes. Styrene is also a common coupling partner.[24] |
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes.[25][26] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[27]
Mechanism of Action
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide occurs as seen before. In the copper cycle, the base deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt to form a copper(I) acetylide. This species acts as the organometallic nucleophile, undergoing transmetalation with the Ar-Pd(II)-X complex to form the key diorganopalladium(II) intermediate, which then reductively eliminates the final product.[7][25]
Experimental Protocol: Synthesis of Diethyl 2-(4-(phenylethynyl)benzyl)malonate
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 329.2 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 17.5 mg, 2.5 mol%)
-
Copper(I) Iodide [CuI] (0.05 mmol, 9.5 mg, 5 mol%)
-
Diisopropylamine (DIPA) (5.0 mmol, 700 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF, followed by diisopropylamine and phenylacetylene via syringe. The reaction is often run at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and progress can be monitored by TLC or LC-MS (often complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.[27]
-
Wash the filtrate with saturated aqueous NH₄Cl (15 mL) and then brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diarylalkyne.
Optimization and Considerations
| Parameter | Variation | Rationale & Expected Outcome |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃ | Various Pd(0) or Pd(II) pre-catalysts can be used. PdCl₂(PPh₃)₂ is a common and reliable choice. |
| Base | Triethylamine, Piperidine | An amine base is required both to deprotonate the alkyne and act as a solvent or co-solvent. DIPA and Et₃N are standard.[27] |
| Solvent | THF, DMF, Toluene | The choice of solvent can influence reaction rate and solubility. THF is very common for room temperature reactions.[28] |
| Copper-free | Yes, with specific ligands | Copper-free Sonogashira protocols exist, often requiring specific palladium catalysts and conditions to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[25] |
References
- 1. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl Malonate Factory [sodium-methoxide.net]
- 6. fiveable.me [fiveable.me]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heck Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 28. mdpi.com [mdpi.com]
Application Notes & Protocols: Diethyl 2-(4-bromobenzyl)malonate as a Strategic Precursor in the Total Synthesis of Bioactive Natural Products
Abstract: This technical guide elucidates the strategic importance of diethyl 2-(4-bromobenzyl)malonate as a versatile C3 synthon in the total synthesis of natural products. We delve into the chemical rationale behind its utility, focusing on the synergistic reactivity of the malonate and the bromobenzyl moieties. A detailed, field-proven protocol for a representative total synthesis of the mammalian lignan (±)-enterolactone is provided, showcasing the practical application of this key building block. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Synthetic Versatility of this compound
This compound is a cornerstone building block in modern organic synthesis, offering a unique combination of functionalities that enable the construction of complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its two key components:
-
The Diethyl Malonate Moiety: The active methylene proton, flanked by two electron-withdrawing ester groups, is readily deprotonated to form a stabilized carbanion.[1] This nucleophilic center is primed for a variety of carbon-carbon bond-forming reactions, most notably alkylation, allowing for the sequential introduction of diverse substituents.[1][2] Furthermore, the diethyl ester can be hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield a substituted carboxylic acid.[1]
-
The 4-Bromobenzyl Group: The bromine atom on the aromatic ring serves as a versatile handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the facile introduction of other aryl, vinyl, or alkynyl groups, making it an ideal precursor for the synthesis of biaryl compounds and other complex scaffolds.
This dual reactivity makes this compound a powerful tool for the convergent synthesis of natural products, particularly those with a dibenzylbutane or related skeleton, such as the lignans.
Application Example: Total Synthesis of (±)-Enterolactone
To illustrate the synthetic utility of this compound, we present a detailed protocol for the total synthesis of (±)-enterolactone. Enterolactone is a mammalian lignan with a range of biological activities, including potential anticancer and phytoestrogenic effects, making it a target of significant interest in medicinal chemistry.[3][4][5][6]
The overall synthetic strategy is a convergent approach that leverages the key functionalities of our starting material to construct the dibenzylbutane backbone of enterolactone, followed by cyclization to form the characteristic γ-butyrolactone ring.
Diagram of the Synthetic Pathway for (±)-Enterolactone
Caption: Overall synthetic route to (±)-Enterolactone.
Detailed Experimental Protocols
Synthesis of this compound (1)
This initial step involves the C-alkylation of diethyl malonate with 4-bromobenzyl bromide. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like acetone provides a clean and efficient reaction.
Table 1: Reagents and Conditions for the Synthesis of Intermediate (1)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl malonate | 160.17 | 50 | 8.01 g (7.6 mL) |
| 4-Bromobenzyl bromide | 249.91 | 50 | 12.5 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 75 | 10.37 g |
| Acetone | 58.08 | - | 250 mL |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (8.01 g, 50 mmol), 4-bromobenzyl bromide (12.5 g, 50 mmol), and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Add acetone (250 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Suzuki-Miyaura Coupling to form Diethyl 2-(3-methoxybenzyl)-2-(4-bromobenzyl)malonate (2)
This key step introduces the second aromatic ring, forming the core dibenzylbutane skeleton. The Suzuki-Miyaura coupling is a powerful and reliable method for this transformation.
Table 2: Reagents and Conditions for the Suzuki-Miyaura Coupling
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound (1) | 329.18 | 10 | 3.29 g |
| 3-Methoxyphenylboronic acid | 151.96 | 12 | 1.82 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 0.58 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 30 | 4.15 g |
| Toluene | 92.14 | - | 50 mL |
| Ethanol | 46.07 | - | 10 mL |
| Water | 18.02 | - | 10 mL |
Protocol:
-
To a 250 mL Schlenk flask, add this compound (1) (3.29 g, 10 mmol), 3-methoxyphenylboronic acid (1.82 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Add potassium carbonate (4.15 g, 30 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product (2).
Hydrolysis and Decarboxylation to 3-(3-Methoxyphenyl)-2-(4-bromobenzyl)propanoic acid (3)
This two-step, one-pot procedure first saponifies the diethyl ester to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating in an acidic medium to yield the desired monosubstituted carboxylic acid.[1]
Table 3: Reagents and Conditions for Hydrolysis and Decarboxylation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl malonate derivative (2) | 400.46 | 8 | 3.20 g |
| Potassium hydroxide (KOH) | 56.11 | 40 | 2.24 g |
| Ethanol | 46.07 | - | 40 mL |
| Water | 18.02 | - | 10 mL |
| Concentrated HCl (aq) | 36.46 | - | As needed |
Protocol:
-
Dissolve the diethyl malonate derivative (2) (3.20 g, 8 mmol) in ethanol (40 mL) in a 250 mL round-bottom flask.
-
Add a solution of potassium hydroxide (2.24 g, 40 mmol) in water (10 mL).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water (50 mL) to the residue and extract with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.
-
Cool the mixture to room temperature, and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid (3), which can often be used in the next step without further purification.
Lactonization and Demethylation to (±)-Enterolactone
The final steps involve the demethylation of the methoxy group and the concomitant lactonization of the γ-hydroxy carboxylic acid to form the butyrolactone ring of enterolactone. Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. The acidic conditions generated during workup facilitate the intramolecular esterification.
Table 4: Reagents and Conditions for Lactonization and Demethylation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Carboxylic acid (3) | 318.35 | 5 | 1.59 g |
| Boron tribromide (BBr₃) | 250.52 | 15 | 15 mL (1 M in DCM) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
Protocol:
-
Dissolve the crude carboxylic acid (3) (1.59 g, 5 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (15 mL, 15 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water (100 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting γ-hydroxy acid can be cyclized to the lactone by heating in a suitable solvent (e.g., toluene with a catalytic amount of p-toluenesulfonic acid) or may cyclize spontaneously upon workup and concentration.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (±)-enterolactone as a white solid.
Conclusion
This application note has demonstrated the strategic utility of this compound as a versatile and powerful building block in the total synthesis of natural products. The presented synthesis of (±)-enterolactone showcases a logical and efficient pathway that leverages the inherent reactivity of this precursor. The malonic ester moiety facilitates the construction of the core carbon skeleton, while the bromo-aromatic ring provides a handle for the introduction of further complexity through cross-coupling chemistry. The protocols provided herein are based on well-established and reliable chemical transformations, offering a practical guide for researchers in the field. The principles outlined in this guide can be readily adapted for the synthesis of a wide range of other lignans and related bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthesis of enterolactone and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enterolactone and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Diethyl 2-(4-bromobenzyl)malonate for Medicinal Chemistry Applications
Abstract
Diethyl 2-(4-bromobenzyl)malonate is a highly versatile and valuable building block in medicinal chemistry. Its structure features two distinct and readily accessible reactive centers: an aryl bromide handle, ideal for palladium-catalyzed cross-coupling reactions, and an active methylene group within the malonate moiety, which can be further functionalized or used as a linchpin for heterocyclic synthesis. This application note provides an in-depth guide to the strategic derivatization of this scaffold, offering detailed protocols for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyclization to form medicinally relevant cores. The causality behind experimental choices is explained, empowering researchers to adapt and innovate upon these foundational methods in their drug discovery programs.
The Strategic Value of this compound
In the landscape of drug discovery, molecular scaffolds that offer predictable and diverse functionalization are of paramount importance.[1][2] this compound serves as an exemplary starting material due to its dual reactivity. The 4-bromophenyl group provides a robust platform for introducing molecular complexity through modern cross-coupling chemistry, while the malonic ester component is a classic synthon for carbon-carbon bond formation and the construction of cyclic structures.[3][4][5][6] This combination allows for the systematic exploration of chemical space around a central phenylpropanoid framework, a common motif in a wide range of biologically active compounds.[7]
The following sections detail validated protocols for leveraging these reactive sites to generate libraries of novel compounds for screening and lead optimization.
Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring is a prime site for introducing diverse substituents using palladium-catalyzed reactions. These methods are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[8][9]
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the 4-position of the benzyl group and various aryl, heteroaryl, or vinyl boronic acids or esters.[9][10][11] This allows for the synthesis of bi-aryl and related structures, which are prevalent in kinase inhibitors and other targeted therapies.
Causality of Protocol Choices: The catalytic cycle of the Suzuki coupling requires a Pd(0) species to initiate oxidative addition into the C-Br bond.[9][12] A phosphine ligand (e.g., SPhos) is used to stabilize the palladium catalyst and facilitate the reductive elimination step. A base (e.g., K₂CO₃) is essential to activate the boronic acid for the transmetalation step.[11] The solvent system (e.g., Dioxane/Water) is chosen to ensure solubility of both organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a suitable ligand if required.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Purpose |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |
| Ligand | SPhos, XPhos (if using Pd₂(dba)₃) | Stabilizes catalyst, promotes key reaction steps |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes organic and inorganic components |
| Temperature | 80-100 °C | Provides activation energy for the catalytic cycle |
Buchwald-Hartwig Amination: Installing Nitrogen Functionality
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a wide variety of primary or secondary amines.[8][13][14] This reaction is invaluable for synthesizing aryl amines, which are key substructures in countless pharmaceuticals, including antifibrotic agents like pirfenidone and its derivatives.[15][16][17]
Causality of Protocol Choices: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[18] A strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[18] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the challenging reductive elimination step that forms the C-N bond and prevents side reactions like beta-hydride elimination.[13][18] Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.
-
Reaction: Stir the mixture at 90-110 °C. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
| Parameter | Recommended Condition | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BINAP | Promotes reductive elimination, enhances stability |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | Deprotonates the amine nucleophile |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Aprotic medium to prevent quenching the base |
| Temperature | 90-110 °C | Overcomes activation energy for C-N bond formation |
Transformations of the Malonate Moiety
The malonic ester is a classic functional group in organic synthesis, primarily due to the acidity of the α-carbon protons, making it an excellent nucleophile.[3][5]
Further Alkylation and Decarboxylation
The mono-alkylated starting material still possesses one acidic proton, allowing for the introduction of a second, different alkyl group. Subsequent hydrolysis of the diester to a diacid, followed by gentle heating, results in decarboxylation to yield a substituted propanoic acid derivative. This is a classic malonic ester synthesis workflow.[3][19]
Causality of Protocol Choices: A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is used to deprotonate the α-carbon, generating a stabilized enolate.[5] The choice of base and solvent is important; using NaOEt in ethanol prevents transesterification.[3] The subsequent hydrolysis is typically performed under basic conditions (e.g., NaOH) followed by acidification, and decarboxylation occurs upon heating.
Experimental Protocol: Dialkylation and Decarboxylation
-
Enolate Formation: In a flame-dried round-bottom flask under N₂, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Add this compound (1.0 eq) dropwise at 0 °C. Allow to stir for 30 minutes.
-
Alkylation: Add the second alkyl halide (R-X, 1.1 eq) and allow the reaction to warm to room temperature, then heat to reflux until TLC indicates completion.
-
Hydrolysis: Cool the reaction. Add a solution of sodium hydroxide (3.0 eq) in water/ethanol and reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until pH ~1. Extract the product with ethyl acetate. Dry the organic layer, concentrate, and heat the resulting crude diacid to ~150 °C until gas evolution (CO₂) ceases.
-
Purification: Purify the final carboxylic acid product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Purpose |
| Base (Alkylation) | NaH, NaOEt | Deprotonates the active methylene group |
| Solvent (Alkylation) | THF, DMF (anhydrous) | Aprotic solvent for enolate formation |
| Hydrolysis Reagent | NaOH or KOH in H₂O/EtOH | Saponification of the diethyl esters |
| Decarboxylation | Heat (~150 °C) | Removes one carboxyl group from the malonic acid |
Conclusion
This compound is a powerful and economically viable starting material for medicinal chemistry campaigns. The orthogonal reactivity of its aryl bromide and malonate functionalities allows for the rapid and systematic generation of diverse compound libraries. By employing robust and well-understood transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and malonic ester synthesis, researchers can efficiently construct novel molecular architectures to probe biological targets and accelerate the drug discovery process. The protocols and insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this versatile scaffold.
References
- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for Enzymatic Reactions Involving Diethyl 2-(4-bromobenzyl)malonate
Introduction: The Strategic Value of Chiral Malonates
In the landscape of pharmaceutical development and fine chemical synthesis, the generation of enantiomerically pure building blocks is a cornerstone of modern molecular design. Diethyl 2-(4-bromobenzyl)malonate is a prochiral substrate of significant interest. Its structure contains two enantiotopic ester groups, the selective transformation of which can yield valuable chiral synthons. The resulting chiral 2-(4-bromobenzyl)malonic acid monoesters are versatile intermediates, with the bromobenzyl moiety serving as a handle for further molecular elaboration through cross-coupling reactions, while the chiral malonate fragment can be used in a variety of chain-elongation and cyclization strategies.[1]
Traditional chemical methods for achieving this "desymmetrization" often require stoichiometric chiral reagents or multi-step synthetic sequences.[2] Biocatalysis, particularly the use of enzymes, offers a compelling alternative, providing high selectivity under mild, environmentally benign conditions.[3] This guide provides detailed protocols and technical insights into the application of hydrolases for the asymmetric hydrolysis of this compound, a key strategy for accessing its chiral derivatives.
Core Application: Enzymatic Desymmetrization via Asymmetric Hydrolysis
The primary and most effective enzymatic transformation for this compound is the desymmetrization of its two ester functionalities through selective hydrolysis. This process leverages the inherent chirality of an enzyme's active site to differentiate between the two chemically equivalent, but spatially distinct, ester groups. The enzyme catalyzes the hydrolysis of one ester group preferentially, leading to the formation of a chiral monoacid-monoester product with potentially high enantiomeric excess (e.e.).
The Principle of Enzymatic Desymmetrization
As illustrated in Diagram 1, the prochiral diester binds to the enzyme's active site. Due to the chiral environment of the active site, the transition states for the hydrolysis of the pro-R and pro-S ester groups are diastereomeric and thus have different activation energies (ΔG‡). The enzyme preferentially catalyzes the reaction pathway with the lower activation energy, resulting in the accumulation of one enantiomer of the product. The degree of enantioselectivity is determined by the difference in these activation energies.
Enzyme Selection: The Key to Selectivity
The choice of enzyme is critical for achieving high conversion and enantioselectivity. For the hydrolysis of malonate esters, two classes of enzymes have demonstrated broad utility:
-
Porcine Liver Esterase (PLE, EC 3.1.1.1): PLE is a serine hydrolase widely used for the asymmetric hydrolysis of a variety of esters, including malonates.[4] It operates efficiently in aqueous buffer systems and is known for its broad substrate specificity.[5] However, its enantioselectivity can be highly substrate-dependent. For benzyl-substituted malonic esters, PLE's performance can be variable, as the benzyl side chain may fit into different pockets within the enzyme's active site, potentially leading to lower enantiomeric excess.[6]
-
Candida antarctica Lipase B (CALB, EC 3.1.1.3): CALB is one of the most robust and versatile biocatalysts in organic synthesis.[7][8] It is known for its high stability, broad substrate scope, and excellent enantioselectivity in both aqueous and organic media.[9] Often used in an immobilized form (e.g., Novozym® 435), CALB can be easily recovered and reused, making it economically attractive for larger-scale synthesis. Its active site, which lacks a lid that covers the entrance in most other lipases, contributes to its high efficiency.[8][9]
Protocol 1: Asymmetric Hydrolysis using Porcine Liver Esterase (PLE)
This protocol describes a typical procedure for the desymmetrization of this compound in an aqueous buffer system using commercially available PLE.
Experimental Workflow
Materials
-
This compound (Substrate)
-
Porcine Liver Esterase (PLE), suspension or lyophilized powder (e.g., Sigma-Aldrich E2884 or equivalent)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate (EtOAc), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.0) by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions.
-
Substrate Preparation: Dissolve this compound (e.g., 1.0 mmol, 329.2 mg) in a minimal amount of DMSO (e.g., 1-2 mL) to ensure solubility in the aqueous medium.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a pH electrode, add 50 mL of the 0.1 M phosphate buffer (pH 7.0).
-
While stirring, slowly add the substrate solution from Step 2 to the buffer. A slightly cloudy suspension may form.
-
Allow the mixture to equilibrate to the desired reaction temperature (typically 30-37°C).
-
Initiate the reaction by adding the PLE enzyme (e.g., 500-1000 units). If using a lyophilized powder, dissolve it in a small amount of buffer before adding.
-
-
Reaction Monitoring:
-
The hydrolysis of the ester group releases a carboxylic acid, causing a decrease in pH. Maintain the pH at 7.0 by the controlled, automated (using a pH-stat) or manual addition of 0.1 M NaOH solution.
-
The consumption of NaOH is directly proportional to the extent of the reaction. One mole of NaOH consumed corresponds to one mole of monoester produced.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining substrate and the product.
-
-
Work-up and Isolation:
-
Once the desired conversion is achieved (typically 4-24 hours), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This protonates the carboxylate product, making it extractable into an organic solvent.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product mixture (containing the chiral monoester and unreacted diester).
-
-
Purification and Analysis:
-
Purify the chiral monoester from the unreacted diester using flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the purified monoester by chiral HPLC analysis.
-
Quantitative Data Summary (Representative)
| Parameter | Value / Condition | Rationale |
| Substrate Concentration | 20 mM | Balances reaction rate and substrate solubility. |
| Enzyme Loading | 10-20 units/mg substrate | Ensures a reasonable reaction time without excessive cost. |
| Buffer System | 0.1 M Sodium Phosphate | Maintains physiological pH and enzyme stability.[10] |
| pH | 7.0 | Optimal pH for many esterase activities.[5] |
| Temperature | 30-37°C | Provides a good balance between reaction rate and enzyme stability.[10] |
| Co-solvent (DMSO) | <5% (v/v) | Aids substrate solubility with minimal enzyme denaturation. |
| Expected Conversion | ~50% | Maximizes enantiomeric excess in a kinetic resolution. |
| Expected e.e. | Substrate-dependent, 40-95% | PLE selectivity can vary; requires empirical determination.[6] |
Protocol 2: Asymmetric Hydrolysis using Immobilized Candida antarctica Lipase B (CALB)
This protocol outlines the use of Novozym® 435, an immobilized form of CALB, for the desymmetrization of this compound. The use of an organic co-solvent is common to improve the solubility of hydrophobic substrates.
Experimental Workflow
Materials
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Sodium Phosphate Buffer (0.1 M, pH 7.2)
-
Toluene or Methyl tert-butyl ether (MTBE)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate (EtOAc), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reaction Setup:
-
In a screw-capped vial or flask, combine this compound (e.g., 0.5 mmol, 164.6 mg), 5 mL of 0.1 M phosphate buffer (pH 7.2), and 5 mL of toluene.
-
Add the immobilized CALB (e.g., 50 mg, 10% w/w of substrate).
-
-
Reaction Incubation:
-
Seal the vessel tightly and place it in an orbital shaker incubator set at 40-50°C and 200-250 rpm. Vigorous shaking is essential to ensure adequate mixing of the biphasic system.
-
CALB is generally more thermostable than PLE, allowing for higher reaction temperatures which can increase reaction rates.[11]
-
-
Reaction Monitoring:
-
Periodically pause the shaking and allow the phases to separate.
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the upper organic layer.
-
Analyze the aliquot by GC or HPLC to determine the ratio of substrate to product, thereby monitoring the conversion. Aim for ~50% conversion.
-
-
Work-up and Enzyme Recovery:
-
Once the target conversion is reached (typically 24-72 hours), stop the reaction.
-
Recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent (toluene, then ethanol), dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
-
Product Isolation:
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine these ethyl acetate extracts with the original organic (toluene) layer.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the purified monoacid-monoester product by chiral HPLC.
-
Quantitative Data Summary (Representative)
| Parameter | Value / Condition | Rationale |
| Substrate Concentration | ~50 mM (in organic phase) | Higher concentrations are possible due to the organic solvent. |
| Enzyme Loading | 10-20% (w/w of substrate) | Typical loading for immobilized enzymes. |
| Solvent System | Biphasic: Toluene/Phosphate Buffer | Toluene solubilizes the substrate and can enhance enzyme activity and stability.[11] |
| pH (Aqueous Phase) | 7.2 | Optimal for CALB hydrolytic activity. |
| Temperature | 40-50°C | CALB exhibits good thermal stability, allowing for faster reaction rates at elevated temperatures.[9] |
| Agitation | 200-250 rpm | Crucial for overcoming mass transfer limitations in the biphasic system. |
| Expected Conversion | ~50% | Target for kinetic resolution. |
| Expected e.e. | Generally high, >90% | CALB is known for excellent enantioselectivity in many resolutions.[7][8] |
References
- 1. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 5. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 9. Modeling structure and flexibility of Candida antarctica lipase B in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of Diethyl 2-(4-bromobenzyl)malonate in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatility of a Privileged Scaffold
Diethyl 2-(4-bromobenzyl)malonate is a highly versatile intermediate in the field of organic synthesis, particularly for the development of novel agrochemicals. Its structure combines several key features that make it an invaluable building block for creating complex molecular architectures with potential herbicidal, fungicidal, or insecticidal activity. The presence of the malonic ester moiety provides a reactive site for a wide range of chemical transformations, while the 4-bromobenzyl group offers a handle for further functionalization or can be an integral part of the final active ingredient's pharmacophore. This application note will delve into the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the synthesis of agrochemical leads.
The core reactivity of diethyl malonate and its derivatives lies in the acidity of the α-proton, which can be readily abstracted by a base to form a stabilized carbanion.[1] This nucleophilic center can then participate in a variety of bond-forming reactions, making it a cornerstone for constructing complex molecular frameworks.
Core Synthetic Principles: Leveraging the Reactivity of this compound
The synthetic utility of this compound is primarily centered around the reactivity of the malonic ester core. The following schematic outlines the key transformations that can be employed to generate diverse agrochemical precursors.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of a Phenylpyrazole Herbicide Intermediate
Phenylpyrazole-based herbicides are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO). The following protocol outlines a synthetic route to a key phenylpyrazole intermediate using this compound.
Protocol: Synthesis of 5-(4-bromobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the base-catalyzed condensation of this compound with phenylhydrazine, followed by cyclization.
Materials:
-
This compound
-
Phenylhydrazine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Condensation: Add phenylhydrazine (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Add distilled water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(4-bromobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Expected Outcome:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Key Analytical Data | Confirm structure by ¹H NMR, ¹³C NMR, and MS |
digraph "Phenylpyrazole Synthesis" { graph [fontname="Arial", fontsize=12, label="Synthesis of a Phenylpyrazole Intermediate", labelloc=t, concentrate=true]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];reactant1 [label="{this compound | C₁₄H₁₇BrO₄}"]; reactant2 [label="{Phenylhydrazine | C₆H₈N₂}"]; reagents [label="{NaOEt, Ethanol | Reflux}"]; intermediate [label="{Acylhydrazide Intermediate}"]; product [label="{5-(4-bromobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C₁₆H₁₃BrN₂O}", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant1 -> reagents; reactant2 -> reagents; reagents -> intermediate [label="Condensation"]; intermediate -> product [label="Intramolecular Cyclization"]; }
Caption: Workflow for the synthesis of a phenylpyrazole intermediate.
Application Note 2: Synthesis of a Barbiturate-type Fungicide Precursor
Barbiturate and thiobarbiturate derivatives have been explored for their potential as fungicides and herbicides. This protocol describes the synthesis of a substituted barbituric acid derivative from this compound.
Protocol: Synthesis of 5-(4-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
This procedure involves the condensation of this compound with urea in the presence of a strong base.
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol (150 mL) in portions to control the exothermic reaction.
-
Addition of Malonate: Once all the sodium has reacted, add this compound (1.0 equivalent) to the freshly prepared sodium ethoxide solution.
-
Addition of Urea: Add finely powdered dry urea (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 8-10 hours. A thick precipitate will form.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (check with litmus paper).
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
-
Purification: Dry the product under vacuum. If necessary, the product can be recrystallized from a large volume of hot water or aqueous ethanol.
Expected Outcome:
| Parameter | Value |
| Yield | 60-70% |
| Appearance | White crystalline solid |
| Key Analytical Data | Confirm structure by ¹H NMR, ¹³C NMR, IR, and elemental analysis |
digraph "Barbiturate Synthesis" { graph [fontname="Arial", fontsize=12, label="Synthesis of a Barbiturate Precursor", labelloc=t, concentrate=true]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];reactant1 [label="{this compound | C₁₄H₁₇BrO₄}"]; reactant2 [label="{Urea | CH₄N₂O}"]; reagents [label="{Sodium Ethoxide, Ethanol | Reflux}"]; product [label="{5-(4-bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione | C₁₁H₉BrN₂O₃}", fillcolor="#FBBC05", fontcolor="#202124"];
reactant1 -> reagents; reactant2 -> reagents; reagents -> product [label="Condensation-Cyclization"]; }
Caption: Workflow for the synthesis of a barbiturate-type precursor.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and fundamental reactions in organic chemistry, namely the malonic ester synthesis and its application in the formation of heterocyclic systems. The reliability of these procedures is high, provided that anhydrous conditions are maintained where specified and high-quality reagents are used.
Self-Validating System:
-
Reaction Monitoring: Progress of the reactions should be monitored by TLC to ensure the consumption of starting materials.
-
Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The obtained data should be consistent with the expected structures.
-
Yield Optimization: The provided yields are estimates. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to maximize the yield for a specific laboratory setup.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide array of potential agrochemical candidates. Its ability to undergo facile C-C and C-N bond formation under standard laboratory conditions makes it an attractive starting material for the construction of complex heterocyclic systems that are prevalent in modern agrochemicals. The protocols detailed in this application note serve as a guide for researchers to explore the rich chemistry of this intermediate in the quest for novel and effective crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-(4-bromobenzyl)malonate
Welcome to the dedicated support center for the purification of Diethyl 2-(4-bromobenzyl)malonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for this specific separation. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points you may encounter. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of this compound.
Question: My product is co-eluting with a close-running impurity. How can I improve the separation?
Answer:
This is a classic resolution problem. The goal is to increase the differential migration of your target compound and the impurity.
-
Probable Cause 1: Incorrect Solvent System Polarity. The mobile phase is likely too polar, causing all compounds to travel too quickly up the stationary phase without sufficient interaction for separation.[1][2] An ideal solvent system should place your target compound at a Retention Factor (Rf) value between 0.25 and 0.35 on a Thin-Layer Chromatography (TLC) plate.[2][3]
-
Solution 1: Optimize the Mobile Phase.
-
Systematically Decrease Polarity: If you are using a standard Hexane/Ethyl Acetate system, decrease the percentage of the more polar ethyl acetate. For example, if you are using 20% EtOAc in Hexane (1:4), try 15% (approx. 1:5.7) or 10% (1:9).
-
Run Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) to elute non-polar impurities. Gradually and systematically increase the polarity (e.g., to 10%, then 15% EtOAc) to elute your target compound, leaving more polar impurities on the column.[1][4]
-
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.[5] The sample band becomes too wide, exceeding the resolving power of the column.
-
Solution 2: Reduce Sample Load & Optimize Loading Technique.
-
Reduce the Amount: As a rule of thumb, for a challenging separation, the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample for 10 g of silica).
-
Use Dry Loading: If your crude product has poor solubility in the mobile phase, dissolving it in a stronger solvent (like dichloromethane) for loading can cause band broadening.[6] Instead, pre-adsorb the sample onto a small amount of silica gel. Dissolve your crude material in a volatile solvent (e.g., DCM or acetone), add 2-3 times its weight in silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.
-
-
Probable Cause 3: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation.
-
Solution 3: Repack the Column. Ensure the column is packed uniformly without any air bubbles or cracks. Using a "wet" or "slurry" packing method is generally more reliable.[7]
Question: My product is eluting much faster than expected, right at the solvent front. What went wrong?
Answer:
This indicates that your compound has minimal interaction with the stationary phase.
-
Probable Cause: Mobile Phase is Excessively Polar. The chosen solvent system is too "strong" and is washing everything off the column without any separation.[8] This happens when the TLC analysis was misleading or misinterpreted.
-
Solution:
-
Re-evaluate TLC: Perform a new TLC analysis, starting with a much less polar solvent system, such as 5% Ethyl Acetate in Hexane, or even pure Hexane, to find a system that gives the target compound an Rf of 0.25-0.35.[3]
-
Check Your Solvents: Ensure you have not accidentally switched your polar and non-polar solvent bottles. It's a simple mistake that can happen in any lab.[9]
-
Collect and Re-purify: If the column has already been run, concentrate all the fractions that came out at the solvent front and attempt the purification again with a less polar solvent system.
-
Question: My product seems to be stuck on the column and won't elute, even after I've passed a large volume of a highly polar solvent through it.
Answer:
This suggests an irreversible interaction or a stability issue with your compound on the silica gel.
-
Probable Cause 1: Compound Degradation on Silica. Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[9] While this compound is generally stable, certain impurities or reaction conditions could yield a product that is not.
-
Solution 1: Test for Stability. Before running the column, spot your crude mixture on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking from the baseline that wasn't present initially, your compound may be degrading on the silica.[9] In this case, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your mobile phase (e.g., 0.1-1%).
-
Probable Cause 2: Insufficient Mobile Phase Polarity. The compound may be highly polar due to unexpected side reactions (e.g., hydrolysis of the esters).
-
Solution 2: Use a Stronger Eluent. If degradation is not the issue, you may need a much more polar solvent system. A mixture of Dichloromethane/Methanol is a common choice for more polar compounds.[10] You can try flushing the column with 5-10% Methanol in DCM. Note that using more than 10% methanol can risk dissolving the silica gel.[10]
Part 2: Frequently Asked Questions (FAQs)
Question 1: How do I select the optimal solvent system (mobile phase)?
Answer: The selection of the solvent system is the most critical step and should always be determined empirically using Thin-Layer Chromatography (TLC) before packing the column.[3][4]
-
Start with a Standard System: For a compound like this compound, which has moderate polarity, a binary system of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate) is an excellent starting point.[10]
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate. Elute the plate in a chamber with a test solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Aim for the "Sweet Spot": The goal is to find a solvent mixture that results in your desired product having an Rf value of approximately 0.25 to 0.35.[2] This Rf value ensures that the compound interacts with the stationary phase sufficiently to be separated from impurities but doesn't take an impractically large volume of solvent to elute.[3]
-
Iterate: Adjust the ratio of the solvents until you achieve the desired Rf and see clear separation between your product spot and major impurity spots.
| Solvent System (by increasing polarity) | Typical Use Case |
| 100% Hexane | Very non-polar compounds (e.g., hydrocarbons) |
| 5-20% Ethyl Acetate / Hexane | Good starting range for this compound |
| 30-50% Ethyl Acetate / Hexane | Moderately polar compounds |
| 5-10% Methanol / Dichloromethane | Polar compounds (e.g., alcohols, amines) |
This table provides general starting points for solvent selection.
Question 2: Should I use gravity chromatography or flash chromatography?
Answer: The choice depends on your priorities: speed, scale, and the difficulty of the separation.
-
Gravity Chromatography: Relies on gravity to move the solvent through the column.[11] It is slower but requires minimal specialized equipment. It can be suitable for simple separations where the Rf difference between compounds is large (>0.2).
-
Flash Chromatography: Uses positive pressure (from air or nitrogen) to push the solvent through the column much faster.[12] This is the preferred method in modern organic synthesis. The increased speed reduces the time the compound spends on the potentially degrading silica and minimizes band broadening through diffusion, often leading to a better separation.[13][14]
| Feature | Gravity Chromatography | Flash Chromatography |
| Speed | Slow (hours to days) | Fast (minutes to hours)[14] |
| Resolution | Lower | Higher (due to smaller particles and faster flow) |
| Solvent Use | High | Lower[13] |
| Equipment | Simple glassware | Requires flow controller/pump, specialized columns |
| Best For | Easy separations | Difficult separations, routine purifications |
Comparison of gravity and flash chromatography techniques.
Question 3: My compound is colorless. How do I monitor the separation and find my product in the collected fractions?
Answer: Monitoring colorless compounds requires an indirect visualization method, most commonly TLC.
-
Collect Fractions: As the solvent elutes from the column, collect it in a series of labeled test tubes or vials. A typical fraction size might be 5-20 mL, depending on the column size.
-
Spot Fractions on TLC: Use a capillary spotter to place a small spot from each fraction (or every few fractions) onto a single large TLC plate. Be sure to also spot your crude material (as a reference) and the pure starting material if available.
-
Visualize the TLC Plate: Since this compound contains an aromatic ring, it is UV-active.
-
UV Light: View the developed TLC plate under a UV lamp (254 nm).[15][16] The compound will appear as a dark purple spot against the glowing green background of the plate.[17] Circle the spots with a pencil.[16]
-
Staining: If a compound is not UV-active, you can use a chemical stain. The plate is dipped into a staining solution and then gently heated. Common general-purpose stains include potassium permanganate (which reacts with most organic compounds) or an iodine chamber.[15][18][19]
-
-
Combine and Isolate: Once you have identified the fractions containing your pure product (i.e., those showing a single spot at the correct Rf), combine them in a flask and remove the solvent using a rotary evaporator.
Part 3: Key Experimental Protocols & Visualizations
Workflow for Column Chromatography Purification
The following diagram outlines the logical flow from initial analysis to final product isolation.
Caption: A typical workflow for column chromatography.
Protocol: Step-by-Step Guide for Solvent System Selection via TLC
-
Prepare TLC Chamber: Add ~0.5 cm of your chosen test solvent system (e.g., 10% EtOAc/Hexane) to a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Using a capillary tube, apply a small, concentrated spot of your crude reaction mixture onto this line.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Close the lid. Allow the solvent to travel up the plate by capillary action until it is ~1 cm from the top.
-
Mark and Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp.[15][17]
-
Calculate Rf Value: The Retention Factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled.[20][21] Aim for an Rf of 0.25-0.35 for your target compound.[3]
-
Adjust and Repeat: If the Rf is too high (>0.4), decrease the solvent polarity. If the Rf is too low (<0.2), increase the solvent polarity. Repeat the process until the optimal separation is achieved.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common column chromatography issues.
Caption: A decision tree for troubleshooting chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromtech.com [chromtech.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
- 14. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 15. sarthaks.com [sarthaks.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. studymind.co.uk [studymind.co.uk]
- 21. hix.ai [hix.ai]
Technical Support Center: Optimizing Diethyl 2-(4-bromobenzyl)malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(4-bromobenzyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, ensuring you can confidently navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of a malonic ester synthesis, which proceeds via a nucleophilic substitution reaction.[1][2] The core of this process involves the alkylation of diethyl malonate.[2][3] The reaction is initiated by deprotonating diethyl malonate with a suitable base to form a resonance-stabilized enolate.[4][5] This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl halide in an SN2 reaction.[2][6]
Q2: Why is the choice of base so critical, and what are the best options?
The selection of the base is paramount for a successful reaction. The base must be strong enough to deprotonate diethyl malonate (pKa ≈ 13 in DMSO) to generate the enolate.[2][7]
-
Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and recommended base for this synthesis.[3][8] Using an alkoxide that matches the ester's alcohol (ethoxide for a diethyl ester) is crucial to prevent transesterification, a side reaction where the ester groups are exchanged, leading to a mixture of products.[8][9][10]
-
Stronger, Non-nucleophilic Bases: For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, particularly when trying to minimize side reactions.[8][11][12] These are often used with aprotic solvents like THF or DMF.[8]
Q3: How does the choice of solvent impact the reaction yield?
The solvent plays a significant role in an SN2 reaction by influencing the reactivity of the nucleophile.[13][14][15]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are highly recommended for SN2 reactions.[6][13][16][17] They can solvate the cation of the base (e.g., Na+) while leaving the enolate anion "naked" and more nucleophilic, thus increasing the reaction rate.[13][15]
-
Polar Protic Solvents: Protic solvents like ethanol, while commonly used with sodium ethoxide, can form hydrogen bonds with the enolate, creating a solvent cage that slightly reduces its nucleophilicity and can slow the reaction.[13][15] However, for this specific reaction, ethanol is often a practical choice due to its use in preparing sodium ethoxide in situ.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired Mono-alkylated Product
A low yield of this compound is a frequent challenge. Several factors can contribute to this issue.
Possible Cause A: Incomplete Deprotonation
If the diethyl malonate is not fully converted to its enolate, the concentration of the active nucleophile will be low, leading to poor conversion.[18]
Solutions:
-
Base Stoichiometry: Ensure you are using at least one full equivalent of a strong base.[18]
-
Base Quality: Alkoxide bases are sensitive to moisture. Use a fresh, dry base and perform the reaction under anhydrous conditions to prevent quenching of the base.[18]
-
Base Strength: The base must be strong enough to deprotonate the malonic ester effectively. Sodium ethoxide is generally sufficient.[7]
Possible Cause B: Competing Side Reactions
Several side reactions can consume starting materials and reduce the yield of the desired product.
Solutions:
-
Dialkylation: The formation of a dialkylated product is a common side reaction.[10] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, allowing for a second alkylation. To minimize this, use a strict 1:1 molar ratio of diethyl malonate to the 4-bromobenzyl halide.[10] Adding the alkylating agent slowly can also favor mono-alkylation.[10]
-
Elimination (E2) Reaction: The basic conditions can promote an E2 elimination reaction with the 4-bromobenzyl halide, especially if it is not a primary halide.[10] Fortunately, 4-bromobenzyl bromide is a primary halide and is less prone to elimination.[10] Controlling the temperature by running the reaction at a lower temperature can also favor the SN2 reaction over E2.[10]
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, impurities can complicate purification.
Possible Cause A: Unreacted Starting Materials
Incomplete reaction will leave unreacted diethyl malonate and 4-bromobenzyl halide in the mixture.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting materials are consumed before workup.
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial.[10]
Possible Cause B: Formation of Byproducts
Byproducts from side reactions are a common source of impurities.
Solutions:
-
Purification: Careful purification is essential. Column chromatography is often necessary to separate the desired mono-alkylated product from any dialkylated byproduct and other impurities.[10]
-
Workup Procedure: During the workup, avoid prolonged exposure to strong acidic or basic conditions, which can cause hydrolysis of the ester groups.[10] Use anhydrous conditions throughout the reaction to prevent hydrolysis.[10]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize the yield and purity of the mono-alkylated product.
Materials:
-
Diethyl malonate
-
4-bromobenzyl bromide
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Anhydrous Diethyl Ether or Ethyl Acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 4-bromobenzyl bromide (1.0 equivalent) dropwise to the stirred enolate solution. The reaction may be exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC until the diethyl malonate is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[8]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Prevents transesterification.[8][9][10] |
| Solvent | Absolute Ethanol | Used for in-situ preparation of NaOEt. |
| Reactant Ratio | 1:1 (Diethyl malonate : 4-bromobenzyl bromide) | Minimizes dialkylation.[10] |
| Temperature | Reflux | Provides sufficient energy for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
Visualizing the Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 14. quora.com [quora.com]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. tailoredread.com [tailoredread.com]
- 18. benchchem.com [benchchem.com]
avoiding decarboxylation during reactions with Diethyl 2-(4-bromobenzyl)malonate
Welcome to the dedicated support center for Diethyl 2-(4-bromobenzyl)malonate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile reagent, with a specific focus on preventing unwanted decarboxylation.
Introduction to a Common Challenge: Premature Decarboxylation
This compound is a valuable building block in organic synthesis, prized for its ability to introduce a 4-bromobenzyl group and a malonic ester moiety in a single step. However, the inherent chemical nature of the malonic ester group makes it susceptible to decarboxylation, particularly under harsh reaction conditions. This premature loss of one of the ethyl ester groups can lead to the formation of undesired byproducts, significantly reducing the yield of the target molecule and complicating purification processes. This guide provides expert insights and practical solutions to help you maintain the structural integrity of your molecule throughout your synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). In the context of this compound, one of the ethyl ester groups is hydrolyzed to a carboxylic acid and subsequently loses CO2, typically upon heating. This is a significant issue because it alters the chemical structure of your starting material, leading to the formation of ethyl 3-(4-bromophenyl)propanoate as a byproduct instead of your desired disubstituted product. This side reaction can drastically lower your reaction yield and introduce impurities that may be difficult to separate.
Q2: Under what conditions is decarboxylation of diethyl malonates most likely to occur?
A2: Decarboxylation of malonic esters is most commonly triggered by a combination of heat and the presence of either acid or base, which facilitates the hydrolysis of the ester to a carboxylic acid—the true substrate for decarboxylation. High temperatures, prolonged reaction times, and strongly acidic or basic conditions are all factors that can promote this unwanted side reaction. The presence of water in the reaction mixture can also facilitate the initial hydrolysis step.
Q3: Can the choice of base in my reaction influence the rate of decarboxylation?
A3: Absolutely. The choice of base is critical. Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide can readily saponify (hydrolyze) the ester groups, especially at elevated temperatures, creating the carboxylate intermediate that is prone to decarboxylation. For reactions where you need to deprotonate the alpha-carbon of the malonate, it is advisable to use non-nucleophilic, sterically hindered bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). These bases are effective at deprotonation without promoting significant ester hydrolysis.
Q4: Are there specific solvents that can help minimize decarboxylation?
A4: Yes, the choice of solvent can play a significant role. Protic solvents, especially water, should be used with caution as they can participate in the hydrolysis of the ester. Whenever possible, opt for anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene. These solvents do not have acidic protons and will not facilitate the hydrolysis that precedes decarboxylation. Ensure your solvents are thoroughly dried before use to minimize any residual water content.
Troubleshooting Guide: Minimizing Decarboxylation in Your Reactions
This section provides a structured approach to troubleshooting and preventing decarboxylation when working with this compound.
Issue 1: Low Yield of Desired Product with Evidence of Decarboxylation
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows the presence of ethyl 3-(4-bromophenyl)propanoate.
-
The isolated yield of the target compound is significantly lower than expected.
-
Gas evolution (CO2) is observed during the reaction or workup.
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | The rate of decarboxylation is highly temperature-dependent. Even with the right choice of reagents, high temperatures can provide the activation energy needed for this side reaction. | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long heating times. |
| Inappropriate Base Selection | Strong, nucleophilic bases (e.g., NaOH, KOH) are promoting ester hydrolysis. | Switch to a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will effectively deprotonate the malonate without attacking the ester carbonyls. |
| Presence of Water | Water in the reaction mixture, either from wet solvents or reagents, facilitates the hydrolysis of the ester to the carboxylic acid, which is the precursor to decarboxylation. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Acidic Workup Conditions | A strongly acidic workup, especially when heated, can cause rapid decarboxylation of any remaining malonic acid species. | If an acidic workup is necessary, perform it at low temperatures (e.g., 0 °C) and for the shortest time possible. Consider alternative workup procedures that use milder acidic conditions or avoid acid altogether if the product is stable under neutral or slightly basic conditions. |
Experimental Workflow: A Comparative Protocol for Alkylation
Below is a comparison of a problematic protocol prone to decarboxylation and a revised, optimized protocol designed to minimize this side reaction.
Problematic Protocol (Prone to Decarboxylation):
-
Dissolve this compound in ethanol.
-
Add a solution of sodium hydroxide in water and heat to reflux for 3 hours.
-
Add the alkylating agent and continue to reflux overnight.
-
Cool the reaction, acidify with concentrated HCl, and extract with ethyl acetate.
Optimized Protocol (Minimizing Decarboxylation):
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and sodium hydride (60% dispersion in mineral oil).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add the alkylating agent dropwise.
-
Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing the Decarboxylation Pathway and Prevention Strategy
The following diagrams illustrate the chemical processes discussed.
Caption: The chemical pathway leading to decarboxylation.
Caption: Strategic decision-making to prevent decarboxylation.
Technical Support Center: Troubleshooting Suzuki Coupling with Diethyl 2-(4-bromobenzyl)malonate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with substrates like Diethyl 2-(4-bromobenzyl)malonate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Suzuki coupling reaction involving this compound?
A1: The success of a Suzuki coupling with this substrate hinges on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and rigorous exclusion of oxygen. The benzylic bromide and the malonate ester functionality introduce specific considerations for side reactions.
Q2: Why is my reaction showing low to no yield of the desired coupled product?
A2: Low or no yield can stem from several issues, including inactive catalyst, improper base selection, substrate decomposition, or the presence of oxygen. A systematic troubleshooting approach is necessary to pinpoint the exact cause.
Q3: I am observing significant amounts of homocoupled boronic acid byproduct. What is causing this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[1][2][3] Rigorous degassing of the reaction mixture is crucial to minimize this pathway.[2]
Q4: Dehalogenation of my this compound is a major issue. How can I prevent this?
A4: Dehalogenation, the replacement of the bromine atom with hydrogen, is a frequent side reaction.[1][4][5] It is often mediated by palladium-hydride species, which can be formed from the base, solvent, or trace water.[4] Optimizing the choice of base and ligand is key to suppressing this side reaction.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Low conversion of your starting material is a frustrating but common issue. The underlying causes can be systematically investigated.
Potential Causes & Solutions
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8][9][10][11] An unsuitable base can lead to a sluggish or stalled reaction.
-
Solution: The strength and nature of the base are critical. For substrates with base-sensitive functional groups like esters, a moderately strong inorganic base is often preferred. A screening of bases is recommended.
-
| Base Type | Examples | Suitability for this compound |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Often a good starting point. Cs₂CO₃ is more soluble and can be more effective. |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base that is often very effective. |
| Hydroxides | NaOH, KOH | Can promote ester hydrolysis, use with caution. |
| Alkoxides | KOtBu | A very strong base that can lead to side reactions. Generally not recommended for this substrate. |
-
Boronic Acid Instability (Protodeboronation): Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions.[12][13]
-
Solvent Effects: The solvent influences the solubility of reactants and the stability of catalytic intermediates.[15][16][17][18]
-
Solution: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water.[7] For your substrate, a polar aprotic solvent like dioxane or THF/water mixture is a good starting point.
-
Problem 2: Presence of Significant Side Products
The formation of byproducts not only reduces the yield of your desired product but also complicates purification.
A. Homocoupling of the Boronic Acid
This side reaction leads to the formation of a biaryl derived from your boronic acid coupling partner.
-
Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[1][2]
-
Pd(II)-Mediated: If a Pd(II) precatalyst is used, it can directly react with the boronic acid before the catalytic cycle is fully established.[2][19]
Caption: A decision tree for troubleshooting boronic acid homocoupling.
B. Dehalogenation of this compound
This results in the formation of Diethyl 2-benzylmalonate.
The formation of a palladium-hydride (Pd-H) species is the most accepted cause of dehalogenation.[4] This species can arise from various sources in the reaction mixture.
-
Base: Some bases or impurities within them can act as hydride sources.
-
Mitigation: Use high-purity bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often less prone to causing dehalogenation than strong organic bases or hydroxides.[4]
-
-
Solvent: Solvents, particularly alcohols, can be a source of hydrides.[1]
-
Mitigation: Use anhydrous, high-purity aprotic solvents. If a co-solvent is needed, use degassed water instead of alcohols.
-
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly influence the rate of dehalogenation versus the desired cross-coupling.[5]
Problem 3: Steric Hindrance Issues
While this compound is not exceptionally hindered, coupling it with a sterically demanding boronic acid can present challenges.
Potential Causes & Solutions
-
Inefficient Transmetalation or Reductive Elimination: Steric bulk can slow down these key steps in the catalytic cycle.
-
Solution 1: Ligand Selection: The use of bulky, electron-donating ligands is crucial for coupling sterically hindered partners.[22][23][24][25] These ligands stabilize the palladium center and promote the difficult reductive elimination step. Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[21][22]
-
Solution 2: Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers for transmetalation and reductive elimination. However, this must be balanced against the potential for increased side reactions.
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol serves as a robust starting point for your optimization efforts.
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, or dioxane).
-
Degassing: Thoroughly degas the reaction mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 23. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Effective Workup Procedures for Diethyl 2-(4-bromobenzyl)malonate Reactions
Welcome to the Technical Support Center for the synthesis of Diethyl 2-(4-bromobenzyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical workup and purification stages of this common malonic ester synthesis. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving from frequently asked questions to detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup procedure in the synthesis of this compound?
A1: The workup procedure is a critical multi-step process designed to isolate the crude this compound from the reaction mixture. The primary goals of the workup are to:
-
Quench the reaction: Safely neutralize any remaining reactive reagents, such as the base (e.g., sodium ethoxide).
-
Remove inorganic byproducts: Eliminate salts (e.g., sodium bromide) formed during the reaction.
-
Separate the product from the solvent and unreacted starting materials: Isolate the desired product from the reaction solvent (e.g., ethanol), excess diethyl malonate, and unreacted 4-bromobenzyl bromide.
-
Minimize side product formation: Prevent the hydrolysis of the ester groups or other unwanted side reactions during the isolation process.
Q2: My reaction mixture is a thick slurry after the alkylation step. Is this normal?
A2: Yes, the formation of a precipitate is quite common in malonic ester alkylations. The precipitate is typically the sodium salt of the deprotonated diethyl malonate, which may have limited solubility in the reaction solvent, especially as the reaction progresses and the polarity of the medium changes. This salt is the active nucleophile that reacts with the 4-bromobenzyl bromide.
Q3: What are the most common impurities I should expect to see in my crude product?
A3: The most common impurities include:
-
Unreacted diethyl malonate: Especially if an excess was used to prevent dialkylation.
-
Unreacted 4-bromobenzyl bromide: A common issue if the reaction did not go to completion.
-
Dialkylated product (Diethyl 2,2-bis(4-bromobenzyl)malonate): This is the most prevalent side product, arising from a second alkylation of the desired mono-alkylated product.
-
Hydrolyzed products: If water is present during the reaction or workup, the ester groups can be hydrolyzed to carboxylic acids.
Q4: How can I monitor the progress of my reaction to know when to begin the workup?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (diethyl malonate and 4-bromobenzyl bromide) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is typically considered complete when the limiting reagent (usually the 4-bromobenzyl bromide) is no longer visible by TLC.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Potential Cause 1: Incomplete Reaction
-
How to Diagnose: TLC analysis of the crude product shows a significant amount of unreacted 4-bromobenzyl bromide.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Malonic ester alkylations can sometimes be sluggish.
-
Base Stoichiometry: Verify that at least one full equivalent of a suitable base (e.g., sodium ethoxide) was used to ensure complete deprotonation of the diethyl malonate.
-
Temperature: While the reaction is often run at room temperature or with gentle heating, a slightly elevated temperature may be necessary to drive the reaction to completion.
-
Potential Cause 2: Formation of Side Products
-
How to Diagnose: NMR or GC-MS analysis of the crude product reveals the presence of significant amounts of the dialkylated product or other byproducts.
-
Troubleshooting Steps:
-
Control Stoichiometry: To minimize dialkylation, use a slight excess of diethyl malonate relative to the 4-bromobenzyl bromide.
-
Slow Addition: Add the 4-bromobenzyl bromide slowly to the solution of the diethyl malonate enolate. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Issue 2: Difficulty in Removing Unreacted 4-bromobenzyl bromide
Potential Cause: Similar Polarity to the Product
-
How to Diagnose: The TLC spots of the product and 4-bromobenzyl bromide are very close, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Chemical Quenching: After the initial workup, dissolve the crude product in a suitable solvent (e.g., THF) and add a nucleophilic amine like triethylamine. This will react with the electrophilic benzyl bromide to form a quaternary ammonium salt, which is typically water-soluble and can be removed with an aqueous wash.
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column. A less polar solvent system may improve the separation.
-
Gradient Elution: Employ a shallow gradient of a more polar solvent to carefully elute the product away from the starting material.
-
-
Vacuum Distillation: If the product is thermally stable, high vacuum distillation can be an effective method for removing the more volatile 4-bromobenzyl bromide.
-
Issue 3: Product Decomposition During Workup
Potential Cause: Hydrolysis of the Ester Groups
-
How to Diagnose: The presence of carboxylic acid impurities is detected by IR (broad O-H stretch) or by a change in the product's solubility. The product may become more soluble in basic aqueous solutions.
-
Troubleshooting Steps:
-
Avoid Strong Acid/Base: During the aqueous workup, use mild conditions. A dilute acid wash (e.g., 1M HCl) to neutralize the base is generally acceptable, but prolonged exposure should be avoided.
-
Minimize Contact Time with Water: Perform the aqueous extraction and washing steps as quickly as possible.
-
Temperature Control: Keep the workup at room temperature or below to minimize the rate of hydrolysis.
-
Issue 4: Emulsion Formation During Extraction
Potential Cause: Presence of Amphiphilic Species
-
How to Diagnose: A stable, cloudy layer forms between the organic and aqueous phases that does not separate upon standing.
-
Troubleshooting Steps:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Experimental Protocols
Standard Workup Procedure for this compound
This protocol assumes the reaction was carried out in ethanol with sodium ethoxide as the base.
-
Cooling and Solvent Removal:
-
Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Aqueous Quench and Extraction:
-
To the resulting residue, add deionized water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
If the reaction mixture was basic, neutralize it by adding 1M HCl until the aqueous layer is slightly acidic (check with pH paper).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic impurities)
-
Brine (saturated aqueous sodium chloride) to help remove dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the pure this compound.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical TLC Rf (20% EtOAc/Hexane) |
| Diethyl malonate | 160.17 | 199.3 | ~0.5 |
| 4-Bromobenzyl bromide | 249.94 | 225-227 | ~0.7 |
| This compound | 329.19 | >250 (decomposes) | ~0.4 |
| Diethyl 2,2-bis(4-bromobenzyl)malonate | 498.13 | N/A | ~0.6 |
Note: TLC Rf values are approximate and can vary depending on the specific conditions.
Visualizations
Workup Workflow Diagram
Caption: A generalized workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the workup of this compound.
Technical Support Center: Strategies for Preventing Dialkylated Byproducts
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in alkylation reactions. The formation of dialkylated or polyalkylated byproducts is a common issue that can significantly impact reaction yield, purity, and the economic viability of a synthetic route. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) on Dialkylation
This section addresses fundamental concepts related to the formation of dialkylated byproducts.
Q1: What is dialkylation, and why is it a significant problem in synthesis?
A: Dialkylation is a side reaction in which a substrate molecule is alkylated twice when the intended outcome is mono-alkylation. This occurs when the mono-alkylated product is capable of reacting again with the alkylating agent. This process is problematic for several key reasons:
-
Reduced Yield: It consumes the desired mono-alkylated product, lowering the overall yield of the target molecule.
-
Complex Purification: It introduces byproducts that often have similar physical properties (e.g., polarity, boiling point) to the desired product, making separation by chromatography or distillation difficult and costly.
-
Wasted Reagents: It consumes additional equivalents of the starting materials and alkylating agent, decreasing the atom economy of the reaction.[1]
Q2: What are the primary chemical principles that drive unwanted dialkylation?
A: The tendency for a reaction to produce dialkylated byproducts is governed by the relative reactivity of the starting material versus the mono-alkylated product. If the mono-alkylated product is more reactive (i.e., more nucleophilic) than the starting material, it will compete for the alkylating agent, leading to the formation of the dialkylated species.[2][3] Key contributing factors include:
-
Increased Nucleophilicity: The introduction of an electron-donating alkyl group can activate the molecule, making the mono-alkylated product a better nucleophile than the starting material. This is a classic issue in the N-alkylation of amines and Friedel-Crafts alkylation.[2][3][4]
-
Presence of Additional Reactive Sites: If the mono-alkylated product still possesses a reactive site, such as an acidic proton, it can be activated to react a second time. This is common in the alkylation of active methylene compounds.[5]
-
Reaction Stoichiometry and Conditions: The molar ratios of reactants, rate of addition of reagents, temperature, and solvent can all significantly influence the reaction pathway and favor or suppress dialkylation.[5][6][7]
Part 2: Troubleshooting Guides for Specific Chemistries
This section provides targeted advice for common reaction types where dialkylation is a prevalent challenge.
Guide 1: Friedel-Crafts Alkylation
Q: I'm observing significant polyalkylation in my Friedel-Crafts reaction. How can I promote selective mono-alkylation?
A: This is a classic challenge in Friedel-Crafts alkylation. The root cause is that the newly introduced alkyl group is electron-donating, which activates the aromatic ring. This makes the mono-alkylated product more nucleophilic and thus more reactive than the initial substrate, leading to further alkylation.[2][8]
Here are several strategies to mitigate this issue:
Strategy 1: Manipulate Stoichiometry
-
Causality: By using a large excess of the aromatic substrate relative to the alkylating agent, you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-alkylated product.[2][9]
-
Protocol: Adjust the molar ratio of the aromatic substrate to the alkylating agent to be at least 5:1. In some cases, the aromatic compound can even be used as the solvent.
Strategy 2: Modify Reaction Conditions
-
Causality: Lowering the reaction temperature decreases the overall reaction rate. Since the second alkylation step (leading to the dialkylated product) often has a higher activation energy, reducing the temperature can disproportionately slow this unwanted side reaction compared to the desired mono-alkylation. Using a milder Lewis acid catalyst can also reduce the reactivity of the system.[2]
-
Protocol:
-
Cool the reaction mixture to 0 °C or lower before the addition of the catalyst and alkylating agent.
-
Maintain this low temperature throughout the reaction, monitoring progress by TLC or GC/MS.
-
Consider substituting a strong Lewis acid like AlCl₃ with a milder one, such as FeCl₃ or ZnCl₂.
-
Strategy 3: The Acylation-Reduction Two-Step Approach (Most Robust Method)
-
Causality: This is the most effective method to prevent poly-substitution. Friedel-Crafts acylation introduces an acyl group (R-C=O), which is strongly electron-withdrawing and deactivates the aromatic ring.[2][10] This deactivation prevents any further electrophilic substitution. The resulting ketone can then be reduced to the desired alkyl group in a separate step.
-
Protocol: See the detailed experimental protocols below.
Caption: Decision workflow for minimizing Friedel-Crafts polyalkylation.
| Strategy | Pros | Cons | Best For |
| Excess Substrate | Simple, one-step reaction. | Poor atom economy; requires easy separation of excess starting material. | When the aromatic substrate is inexpensive and easily removed (e.g., low boiling point). |
| Condition Control | One-step reaction; improves selectivity. | May require significant optimization; can lead to lower conversion. | Reactions where a moderate amount of dialkylation is tolerable. |
| Acylation-Reduction | Excellent selectivity; completely avoids polyalkylation and carbocation rearrangements.[10] | Adds two steps to the synthesis (acylation and reduction). | When high purity of the mono-alkylated product is critical and rearrangements must be avoided. |
Guide 2: N-Alkylation of Amines
Q: How can I selectively synthesize a secondary amine from a primary amine without significant over-alkylation to the tertiary amine or quaternary salt?
A: This is a common challenge because the product, a secondary amine, is typically more nucleophilic than the starting primary amine. This increased reactivity promotes a second alkylation event.[3]
Strategy 1: Stoichiometry and Controlled Addition
-
Causality: Using a large excess of the primary amine ensures that the alkylating agent is more likely to react with the abundant starting material. Furthermore, adding the alkylating agent slowly (dropwise) maintains a very low concentration of the electrophile, minimizing the chance for the newly formed secondary amine to react before all the primary amine is consumed.[5]
-
Protocol:
-
Use a 3- to 10-fold molar excess of the primary amine relative to the alkylating agent.
-
Dissolve the amine in a suitable solvent and add the alkylating agent dropwise using an addition funnel over an extended period (e.g., 1-2 hours).
-
Maintain a low reaction temperature to further control the reaction rate.
-
Strategy 2: Use of Protecting Groups
-
Causality: A protecting group is temporarily attached to the amine's nitrogen atom to decrease its nucleophilicity.[11] After a single alkylation, the protecting group is removed to yield the desired secondary amine. This strategy provides excellent control over the degree of alkylation.
-
Common Amine Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Stable to many conditions but easily removed with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (H₂/Pd-C).
-
Tosyl (Ts): A very robust group, often used to form stable sulfonamides which can be alkylated and later deprotected under strong reducing conditions.[12]
-
-
Protocol: See the detailed experimental protocol below.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Stoichiometry - Wikipedia [en.wikipedia.org]
- 8. EAS-Alkylation | OpenOChem Learn [learn.openochem.org]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Synthesis of Diethyl 2-(4-bromobenzyl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(4-bromobenzyl)malonate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial synthetic step. As a classic example of the malonic ester synthesis, this reaction is powerful but requires careful control of parameters to achieve high yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Reaction Fundamentals: The "Why" Behind the Synthesis
The synthesis of this compound is a nucleophilic substitution reaction (SN2) where the enolate of diethyl malonate acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.[1][2] The success of this reaction hinges on the efficient formation of a resonance-stabilized enolate, which is a potent enough nucleophile to displace the bromide leaving group.[3]
The acidity of the α-protons on diethyl malonate (pKa ≈ 13) is the cornerstone of this synthesis, allowing for nearly complete deprotonation by a suitable base like sodium ethoxide.
Proactive Troubleshooting & Optimization (FAQs)
Addressing potential issues before they arise is key to an efficient synthesis. This section tackles the most common questions regarding reaction setup and optimization.
Q1: My reaction yield is low and I see multiple products on my TLC plate. What is the most likely cause and how can I fix it?
A1: The most common side product in this synthesis is diethyl 2,2-bis(4-bromobenzyl)malonate , the result of dialkylation.[4] This occurs because your desired mono-alkylated product still has one acidic α-proton. The base can deprotonate this product, forming a new enolate that reacts with a second molecule of 4-bromobenzyl bromide.[4][5]
Prevention is critical:
-
Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the base and the 4-bromobenzyl bromide.[5] This ensures the base is consumed deprotonating the starting material, leaving little to react with the product.
-
Slow Addition of Alkyl Halide: Add the 4-bromobenzyl bromide dropwise to the solution of the pre-formed enolate.[4] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate.
-
Temperature Control: Form the enolate at a controlled temperature (e.g., 0 °C) before adding the alkyl halide.[5]
Q2: How do I choose the correct base and solvent system?
A2: The choice of base and solvent is interdependent and crucial for success.
| System | Base | Solvent | Advantages | Disadvantages |
| Classic Protic | Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | Cost-effective; easy to handle. Using an alkoxide that matches the ester prevents transesterification.[4][6] | The equilibrium nature of the deprotonation can sometimes be less efficient than with stronger bases. |
| Aprotic | Sodium Hydride (NaH, 60% in oil) | Anhydrous DMF or THF | Irreversible deprotonation drives enolate formation to completion. Polar aprotic solvents enhance the reactivity of the "naked" enolate, accelerating the SN2 reaction.[5][7] | NaH is highly reactive with water and requires strictly anhydrous conditions. DMF/THF are more difficult to remove. |
Expert Insight: For routine, scalable syntheses, the NaOEt/Ethanol system is robust. For more challenging substrates or when maximum conversion is needed, the NaH/DMF system provides more definitive and irreversible enolate formation.[6]
Q3: I've detected an alkene byproduct derived from 4-bromobenzyl bromide. Why did this happen?
A3: This is evidence of a competing E2 elimination reaction.[4] The base (e.g., ethoxide) can act as a base to abstract a proton from the benzylic carbon while displacing the bromide, rather than acting as a nucleophile. While less common for primary benzylic halides compared to secondary or tertiary halides, it can occur under forcing conditions.[4][8]
To minimize elimination:
-
Avoid Sterically Hindered Bases: Do not use bulky bases like potassium tert-butoxide, which strongly favor elimination.
-
Control Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2.[4]
-
Use an Appropriate Base: NaOEt and NaH are generally good choices that do not excessively promote elimination with primary halides.[3]
Q4: My workup is generating emulsions, and I suspect ester hydrolysis. How can I prevent this?
A4: Ester hydrolysis to the corresponding carboxylic acid can occur in the presence of water, especially under strong acidic or basic conditions during the workup.[4][9]
Preventative Measures:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. This is non-negotiable when using NaH.[5]
-
Careful Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (a mild acid) instead of strong acids.[5] Minimize the time the product spends in contact with aqueous base or acid. Avoid using NaOH washes if possible, as this can promote hydrolysis.[10]
Standard Experimental Protocols
These protocols provide a validated starting point for your synthesis. Always perform a thorough risk assessment before beginning any chemical reaction.
Protocol A: Synthesis using Sodium Ethoxide in Ethanol
-
Sodium Ethoxide Preparation: In a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (1.0 eq) in small portions, allowing it to react completely to form sodium ethoxide before proceeding.
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise via the addition funnel at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[4]
-
Alkylation: Add a solution of 4-bromobenzyl bromide (1.0 eq) in a small amount of anhydrous ethanol dropwise to the stirred enolate solution. The reaction may be exothermic.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-bromobenzyl bromide spot is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate or diethyl ether (3x).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography on silica gel.
Protocol B: Synthesis using Sodium Hydride in DMF
-
Setup: In a flame-dried three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate (1.2 eq) dropwise to the stirred suspension. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (cessation of H₂ gas evolution).[5]
-
Alkylation: Cool the mixture back to 0 °C and add 4-bromobenzyl bromide (1.0 eq) dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers extensively with water to remove DMF, followed by a final wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify as described in Protocol A.
Visual Troubleshooting Workflow
If you encounter an issue, follow this logical flow to diagnose the root cause and identify the appropriate corrective action.
Summary of Common Issues & Solutions
This table provides a quick reference for the most frequently encountered problems.
| Issue | Primary Cause(s) | Preventative / Corrective Actions |
| Dialkylation | Incorrect stoichiometry; rapid addition of alkyl halide.[4] | Use a slight excess of diethyl malonate; add 4-bromobenzyl bromide slowly to the enolate solution.[5] |
| E2 Elimination | Reaction temperature is too high; use of a sterically hindered base.[4] | Maintain moderate reaction temperatures; use NaOEt or NaH as the base. |
| Ester Hydrolysis | Presence of water during the reaction or workup.[4][9] | Use thoroughly dried glassware and anhydrous solvents; perform a careful workup with mild quenching agents (e.g., NH₄Cl). |
| Transesterification | Mismatch between the alkoxide base and the ester's alcohol group (e.g., NaOMe with diethyl malonate).[6] | Always use a matching alkoxide base (sodium ethoxide for diethyl malonate). |
| Incomplete Reaction | Insufficient base; deactivated base (due to moisture); insufficient reaction time or temperature. | Ensure 1:1 stoichiometry of base to alkyl halide; use fresh, high-quality reagents; monitor the reaction by TLC to confirm completion. |
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
stability of Diethyl 2-(4-bromobenzyl)malonate under various reaction conditions
Welcome to the technical support guide for Diethyl 2-(4-bromobenzyl)malonate (CAS: 70146-78-0). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical insights, troubleshooting advice, and validated protocols to ensure the stability and successful application of this versatile synthetic intermediate. Our goal is to move beyond simple instructions and explain the fundamental chemical principles governing its behavior under various experimental conditions.
Quick Reference Stability & Handling
For experienced users, this table summarizes the most critical stability and handling information. Detailed explanations are provided in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Risks |
| Storage Temperature | 2-8°C for long-term storage. Room temperature is acceptable for short-term use.[1][2] | Minimizes hydrolysis and potential decarboxylation of hydrolytic byproducts.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) in a tightly sealed container.[1][3] | Prevents exposure to atmospheric moisture, which is required for hydrolysis.[2] |
| pH Environment | Avoid both strong acidic and strong basic conditions, especially at elevated temperatures.[4][5][6] | Susceptible to acid-catalyzed hydrolysis and rapid base-catalyzed saponification.[2][4][5] |
| Incompatible Reagents | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][6] | Risk of hydrolysis, saponification, oxidation of the benzyl moiety, or reduction/dehalogenation. |
| Light Exposure | Store in an amber vial or otherwise protected from light. | While no specific photostability data was found for this exact molecule, the bromo-aromatic system may be sensitive to UV light, potentially leading to radical-based degradation. |
| Thermal Stress | Avoid prolonged heating above 150°C. Perform distillations under reduced pressure.[7][8] | Thermal decomposition can occur, and decarboxylation of the corresponding malonic acid is accelerated by heat.[4][5][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two principal, sequential degradation pathways are ester hydrolysis followed by decarboxylation .[2]
-
Ester Hydrolysis: The molecule contains two ethyl ester functional groups. In the presence of water, these esters can be hydrolyzed to the corresponding dicarboxylic acid, 2-(4-bromobenzyl)malonic acid. This reaction is significantly accelerated by acidic or basic catalysts.[4][5][10]
-
Under basic conditions (Saponification): This process is typically rapid and irreversible, forming the carboxylate salt. Using strong bases like sodium hydroxide will readily produce the sodium salt of the malonic acid.[11] To avoid transesterification when a base is needed for other reasons (e.g., alkylation), it is critical to use an alkoxide base corresponding to the ester, such as sodium ethoxide.[12]
-
Under acidic conditions: This hydrolysis is a reversible equilibrium-driven process. Vigorous conditions, such as refluxing in a mixture of aqueous HBr and acetic acid, can drive the reaction to completion.[4][5][13]
-
-
Decarboxylation: The product of hydrolysis, 2-(4-bromobenzyl)malonic acid, is a substituted malonic acid. Malonic acids are thermally unstable and readily lose one molecule of carbon dioxide (CO₂) upon heating to form a substituted acetic acid.[4][9] In this case, the final degradation product would be 3-(4-bromophenyl)propanoic acid.
The overall degradation pathway is illustrated below.
Caption: Primary degradation pathway of the target compound.
Q2: I need to perform a reaction using a strong base. How can I minimize degradation?
When a strong base is required for a transformation (e.g., a second alkylation at the alpha-carbon), the primary concern is preventing saponification of the ester groups.
-
Choice of Base: The ideal choice is sodium ethoxide (NaOEt) in anhydrous ethanol. Using the same alkoxide as the ester prevents transesterification, and using an anhydrous solvent minimizes the water available for hydrolysis.[12]
-
Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. For many enolate formations, this can be done at 0°C or even lower.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q3: Is the Carbon-Bromine bond stable?
The C(sp²)-Br bond on the aromatic ring is generally robust under many conditions, including acidic and basic hydrolysis. However, it is susceptible to two main types of reactions:
-
Catalytic Hydrogenation: If you are performing a reduction, for example, to reduce the ester groups to a diol, using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas can also cause hydrogenolysis of the C-Br bond, replacing it with a hydrogen atom.[14][15]
-
Organometallic Reactions: Reactions involving strong reducing metals or the formation of organometallics (e.g., Grignard or organolithium reagents) will react with the aryl bromide.
Troubleshooting Guide
Problem 1: During a base-catalyzed reaction (e.g., with NaOH or KOH), my yield is very low and I isolate a water-soluble, polar compound.
-
Likely Cause: You have caused saponification of one or both ester groups. The resulting carboxylate salt is highly polar and will likely remain in the aqueous phase during an extractive workup. Under harsh basic conditions with elevated temperatures, further decomposition can occur.[4][5]
-
Solution & Prevention:
-
Re-evaluate your base: Switch to a non-nucleophilic base if possible (e.g., DBU, DIPEA) or an appropriate alkoxide like sodium ethoxide in an anhydrous solvent.[12]
-
Workup Modification: If you suspect saponification has occurred, acidify the aqueous layer carefully with cold 1 M HCl to a pH of ~2-3. This will protonate the carboxylate, forming the carboxylic acid which may be extractable with a solvent like ethyl acetate.
-
Temperature: Keep the reaction temperature as low as possible.
-
Problem 2: My attempt at acidic hydrolysis and decarboxylation resulted in a dark, tarry mixture with little desired product.
-
Likely Cause: Vigorous heating in strong mineral acids can lead to side reactions and decomposition, especially if the reaction is prolonged.[13] The benzylic position can also be sensitive to strong, hot acid.
-
Solution & Prevention:
-
Use a Co-solvent: To avoid biphasic mixtures and localized overheating, use a co-solvent like acetic acid or dioxane with the aqueous acid to ensure a homogeneous solution.[4][13]
-
Two-Step Procedure: Consider a milder, two-step approach. First, perform the hydrolysis under less harsh conditions (e.g., reflux with aqueous LiOH, then acidify). After isolating the intermediate malonic acid, perform the decarboxylation in a separate step by heating it gently in a high-boiling solvent like DMSO or toluene.
-
Krapcho Decarboxylation: For a much cleaner and often higher-yielding alternative, consider the Krapcho dealkoxycarbonylation. This involves heating the malonic ester in a wet dipolar aprotic solvent (like DMSO) with a salt (like LiCl or NaCl).[16] This method often hydrolyzes and decarboxylates in one pot under neutral conditions, which is much milder on the rest of the molecule.
-
Problem 3: I observe a new, non-polar impurity after performing catalytic hydrogenation.
-
Likely Cause: You have likely caused hydrogenolysis of the C-Br bond, resulting in the formation of Diethyl 2-(benzyl)malonate. This compound will be less polar and have a higher Rf on normal phase TLC.
-
Solution & Prevention:
-
Catalyst Choice: If you wish to preserve the C-Br bond, avoid powerful hydrogenation catalysts like Pd/C. Consider alternative reducing agents if you are targeting the ester groups (e.g., LiBH₄, which is less reactive towards esters than LiAlH₄ but may be suitable).
-
Reaction Monitoring: If hydrogenation is necessary, monitor the reaction very carefully and stop it as soon as the primary transformation is complete to minimize over-reduction and dehalogenation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow to assess the intrinsic stability of this compound. The goal is to identify potential degradation products and the conditions that cause them.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile (ACN).
-
Stress Conditions: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ in water.
-
-
Stress Sample Preparation:
-
Label five 2 mL HPLC vials: "Acid," "Base," "Oxidative," "Thermal," and "Control."
-
To each vial, add 0.5 mL of the stock solution.
-
Acid: Add 0.5 mL of 0.1 M HCl.
-
Base: Add 0.5 mL of 0.1 M NaOH.
-
Oxidative: Add 0.5 mL of 3% H₂O₂.
-
Thermal: Add 0.5 mL of purified water.
-
Control: Add 0.5 mL of a 50:50 ACN:Water mixture. Store immediately at 2-8°C.
-
-
Incubation:
-
Place the "Acid," "Base," "Oxidative," and "Thermal" vials in a heating block or oven set to 60°C for 24 hours.
-
-
Quenching and Final Preparation:
-
After incubation, allow the vials to cool to room temperature.
-
Acid Vial: Add 0.5 mL of 0.1 M NaOH to neutralize.
-
Base Vial: Add 0.5 mL of 0.1 M HCl to neutralize.
-
Top up all vials to the 2 mL mark with 50:50 ACN:Water if necessary. The final concentration for analysis will be approximately 0.25 mg/mL.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at 220 nm).
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Identify and quantify any major degradation products.
-
References
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. fishersci.com [fishersci.com]
- 7. labort.in [labort.in]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 11. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 12. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 13. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Hydrogenation of Diethyl Malonate to 1,3-Propanediol Over Ga-Promoted Cu/SiO2 Catalysts With Enhanced Activity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 2-(4-bromobenzyl)malonate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 2-(4-bromobenzyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted NMR data. Furthermore, a comparative analysis with related malonate derivatives offers a deeper understanding of substituent effects on chemical shifts.
Introduction to this compound and NMR Spectroscopy
This compound is a substituted diethyl malonate derivative. The structural elucidation of such molecules is fundamental in synthetic chemistry and drug discovery, ensuring the correct compound has been synthesized. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This guide will walk through a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, grounded in the established principles of NMR spectroscopy and comparative data from similar structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester groups, the bromine atom, and the aromatic ring.
Molecular Structure and Proton Labeling
To facilitate the spectral analysis, the protons in this compound are labeled as follows:
Caption: this compound with proton labeling.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ha | ~1.30 | Triplet | ~7.1 | 6H | -O-CH₂-CH₃ |
| Hb | ~4.25 | Quartet | ~7.1 | 4H | -O-CH₂ -CH₃ |
| Hc | ~3.25 | Doublet | ~7.8 | 2H | Ar-CH₂ -CH |
| Hd | ~3.80 | Triplet | ~7.8 | 1H | Ar-CH₂-CH |
| He (ortho to CH₂) | ~7.10 | Doublet | ~8.4 | 2H | Aromatic |
| Hf (ortho to Br) | ~7.45 | Doublet | ~8.4 | 2H | Aromatic |
Detailed Rationale for Predicted ¹H NMR Spectrum:
-
Ha (Ethyl Methyl Protons): These protons are on the methyl groups of the two ethyl esters. They are expected to appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene protons (Hb). The integration of this signal will correspond to six protons.
-
Hb (Ethyl Methylene Protons): The methylene protons of the ethyl esters are deshielded by the adjacent oxygen atom and will therefore appear further downfield. Their signal is predicted to be a quartet around 4.25 ppm due to coupling with the three methyl protons (Ha). This signal will integrate to four protons.
-
Hc (Benzylic Protons): These are the methylene protons attached to the aromatic ring. They are expected to be a doublet at approximately 3.25 ppm due to coupling with the methine proton (Hd).
-
Hd (Methine Proton): This single proton on the malonate backbone is coupled to the two benzylic protons (Hc), resulting in a triplet at around 3.80 ppm.
-
He and Hf (Aromatic Protons): The 4-bromobenzyl group will give rise to a characteristic AA'BB' system in the aromatic region of the spectrum. The two protons ortho to the methylene group (He) are in a slightly different chemical environment than the two protons ortho to the bromine atom (Hf). This will result in two doublets. The protons ortho to the electron-withdrawing bromine atom (Hf) are expected to be more deshielded and appear further downfield (~7.45 ppm) compared to the protons ortho to the methylene group (He, ~7.10 ppm).
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
Molecular Structure and Carbon Labeling
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(4-bromobenzyl)malonate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides an in-depth examination of the anticipated mass spectrometry fragmentation of Diethyl 2-(4-bromobenzyl)malonate, a compound of interest in synthetic organic chemistry.
In the absence of a publicly available experimental spectrum for this compound, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to predict its fragmentation behavior. By understanding the fragmentation of closely related molecules, such as Diethyl benzylmalonate and the parent Diethyl malonate, we can construct a scientifically sound and predictive analysis. This comparative approach not only allows for a robust hypothesis of the fragmentation pattern but also highlights the influence of specific structural motifs, namely the 4-bromobenzyl group, on the fragmentation pathways.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
The initial step in interpreting a mass spectrum is the identification of the molecular ion. For this compound (C14H17BrO4), the presence of a bromine atom is a key feature. Bromine has two major isotopes, 79Br and 81Br, in roughly equal natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2).
The molecular weight of this compound is calculated to be approximately 328.04 g/mol (for 79Br) and 330.04 g/mol (for 81Br). Therefore, we anticipate prominent molecular ion peaks at m/z 328 and 330.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several key fragmentation pathways are predicted under electron ionization (EI) conditions.
Key Predicted Fragmentation Pathways:
-
Loss of an Ethoxy Radical (•OCH2CH3): A common fragmentation for ethyl esters is the loss of an ethoxy radical, leading to the formation of an acylium ion. This would result in fragment ions at m/z 283 and 285.
-
Loss of Ethanol (CH3CH2OH): Elimination of a neutral ethanol molecule can also occur, yielding ions at m/z 282 and 284.
-
Cleavage of the Bromobenzyl Group: The C-C bond between the malonate core and the bromobenzyl group can cleave, leading to the formation of a stable bromotropylium ion. This would produce characteristic isotopic peaks at m/z 169 and 171. The remaining diethyl malonate radical would not be detected.
-
Formation of the Diethyl Malonate Cation Radical: Conversely, cleavage of the same C-C bond could result in a charged diethyl malonate fragment at m/z 159.
-
Loss of a Bromine Atom: The C-Br bond can break, leading to the loss of a bromine radical and the formation of a fragment ion at m/z 249.
These predicted pathways are summarized in the table below and visualized in the accompanying fragmentation diagram.
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 328/330 | [M]+• | Molecular Ion |
| 283/285 | [M - •OCH2CH3]+ | Loss of an ethoxy radical |
| 282/284 | [M - CH3CH2OH]+• | Loss of ethanol |
| 255/257 | [M - •COOCH2CH3]+ | Loss of an ethoxycarbonyl radical |
| 169/171 | [C7H6Br]+ | Formation of the bromotropylium ion |
| 159 | [C7H11O4]+ | Diethyl malonate cation |
| 91 | [C7H7]+ | Tropylium ion (from subsequent fragmentation) |
Comparative Fragmentation Analysis
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of Diethyl benzylmalonate and Diethyl malonate.
Diethyl benzylmalonate
The mass spectrum of Diethyl benzylmalonate (C14H18O4, MW: 250.29 g/mol ) serves as an excellent reference.[2][3] Its fragmentation is characterized by the following key peaks:
-
m/z 250 (M+): The molecular ion.
-
m/z 205 ([M - 45]+): Loss of an ethoxy group (•OCH2CH3).
-
m/z 177: Loss of a carboxyl group.
-
m/z 91: A very prominent peak corresponding to the stable tropylium ion ([C7H7]+), formed by the cleavage of the benzyl group.[4]
The presence of the bromine atom in this compound is expected to significantly influence this pattern. The tropylium ion will now be a bromotropylium ion at m/z 169/171. The fragments retaining the bromine atom will exhibit the characteristic M/M+2 isotopic pattern.
Diethyl malonate
The fragmentation of the parent Diethyl malonate (C7H12O4, MW: 160.17 g/mol ) provides a baseline for the fragmentation of the malonate core.[5][6] Key fragments include:
-
m/z 160 (M+): The molecular ion.
-
m/z 115: Loss of an ethoxy radical (•OCH2CH3).
-
m/z 88: A significant peak resulting from a McLafferty rearrangement.[6]
In this compound, the fragmentation of the malonate portion is expected to be similar, but the presence of the bulky and electronically influential bromobenzyl group will likely favor fragmentation pathways involving this substituent.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| This compound | 328/330 | 283/285 (Loss of •OEt) | 169/171 (Bromotropylium ion) | 249 (Loss of •Br) |
| Diethyl benzylmalonate | 250 | 205 (Loss of •OEt) | 91 (Tropylium ion) | 177 (Loss of •COOH) |
| Diethyl malonate | 160 | 115 (Loss of •OEt) | 88 (McLafferty rearrangement) | 133 (Loss of C2H3) |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be employed.
1. Sample Preparation:
- Dissolve a small amount (approx. 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or with an appropriate split ratio).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peaks (M+ and M+2) and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and the spectra of the reference compounds.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound.
References
A Researcher's Guide to the Vibrational Landscape of Diethyl 2-(4-bromobenzyl)malonate: An FTIR Spectral Interpretation
In the realm of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide provides an in-depth interpretation of the FTIR spectrum of diethyl 2-(4-bromobenzyl)malonate, a versatile building block in organic synthesis. Authored for researchers, scientists, and drug development professionals, this document moves beyond a mere peak listing to offer a comparative analysis grounded in the principles of vibrational spectroscopy.
The Vibrational Signature: Interpreting the FTIR Spectrum
The FTIR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation by its covalent bonds. Each functional group vibrates at a characteristic frequency, resulting in a series of absorption bands. For this compound, the key functional groups that give rise to its distinctive spectrum are the ester groups (C=O and C-O), the aromatic ring (aromatic C-H and C=C), the aliphatic chains (aliphatic C-H), and the carbon-bromine bond (C-Br).
A detailed analysis of the expected absorption bands is presented below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Analysis and Comparison |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak | These peaks, appearing at a slightly higher frequency than aliphatic C-H stretches, are characteristic of the C-H bonds on the benzene ring.[1][2][3] Their presence confirms the aromatic component of the molecule. |
| 3000-2850 | C-H Stretch | Aliphatic | Medium | These absorptions arise from the stretching vibrations of the C-H bonds in the ethyl and methylene groups of the malonate ester and the benzyllic CH₂ group.[4][5][6] |
| ~1735 | C=O Stretch | Ester | Strong | This is one of the most prominent and easily identifiable peaks in the spectrum. The strong absorption is due to the stretching of the carbonyl double bond in the two ester functional groups. Aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹.[5][7][8][9] |
| 1600-1450 | C=C Stretch | Aromatic | Medium to Weak | Aromatic rings exhibit characteristic carbon-carbon stretching vibrations within this region.[1][2][3] Typically, two to four bands can be observed, providing further evidence for the presence of the substituted benzene ring. |
| 1300-1000 | C-O Stretch | Ester | Strong | Esters display strong C-O stretching vibrations in this region.[7][9][10] Often, two distinct bands can be observed, corresponding to the C-O-C asymmetric and symmetric stretching modes of the ester linkage. |
| ~820 | C-H Out-of-Plane Bend | Aromatic | Strong | The position of the out-of-plane C-H bending vibration is highly indicative of the substitution pattern of the aromatic ring.[1][2][3] For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range. |
| 690-515 | C-Br Stretch | Alkyl Halide | Medium to Weak | The presence of a carbon-bromine bond is confirmed by a peak in the lower frequency region of the spectrum.[11][12] This absorption is often broad and may be of weak to medium intensity. |
Comparative Analysis: Distinguishing this compound from its Precursors
To ensure the successful synthesis of this compound, it is crucial to differentiate its spectrum from those of its starting materials, namely diethyl malonate and 4-bromobenzyl bromide.
-
Versus Diethyl Malonate: The FTIR spectrum of diethyl malonate will exhibit the characteristic ester peaks (C=O stretch around 1735 cm⁻¹ and C-O stretches between 1300-1000 cm⁻¹) and aliphatic C-H stretches (3000-2850 cm⁻¹).[13][14] However, it will lack the peaks associated with the aromatic ring (aromatic C-H stretch above 3000 cm⁻¹, C=C stretches at 1600-1450 cm⁻¹, and the strong out-of-plane bending around 820 cm⁻¹) and the C-Br stretch. The appearance of these aromatic and C-Br signals is a clear indication of the successful incorporation of the 4-bromobenzyl group.
-
Versus 4-Bromobenzyl Bromide: The spectrum of 4-bromobenzyl bromide will be dominated by aromatic C-H and C=C absorptions, the C-Br stretch, and aliphatic C-H stretches from the benzyllic CH₂ group.[15][16] Crucially, it will be devoid of the strong ester C=O and C-O stretching bands. The emergence of the intense peak around 1735 cm⁻¹ is a definitive marker for the formation of the desired ester product.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid spectral artifacts and ensure reproducibility. For a liquid sample like this compound, the neat liquid film method is often the simplest and most effective.
-
Procedure: Place a single drop of the purified liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film. Ensure no air bubbles are trapped.
-
-
Instrument Setup and Background Collection:
-
Rationale: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum.
-
Procedure: Place the empty salt plates (or the empty sample holder for an ATR-FTIR) in the spectrometer's sample compartment. Collect a background spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Spectrum Acquisition:
-
Rationale: The sample spectrum is collected under the same conditions as the background to ensure accurate subtraction.
-
Procedure: Place the prepared sample in the spectrometer. Acquire the sample spectrum using the same number of scans and resolution as the background measurement.
-
-
Data Processing and Analysis:
-
Rationale: The raw data is processed to yield a final spectrum that is ready for interpretation.
-
Procedure: The instrument software will automatically subtract the background from the sample spectrum to produce the final transmittance or absorbance spectrum. Identify the key absorption bands and compare their wavenumbers and intensities to established correlation charts and reference spectra.
-
Conclusion
The FTIR spectrum of this compound is rich with information that confirms its molecular structure. By carefully analyzing the characteristic absorption bands of the ester, aromatic, and alkyl halide functional groups, and by comparing the spectrum to those of its precursors, researchers can confidently verify the identity and purity of their synthesized compound. This guide provides a framework for this interpretative process, empowering scientists in their pursuit of novel molecular entities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Aliphatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range [jstage.jst.go.jp]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. IR Spectrum: Esters [quimicaorganica.org]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Diethyl malonate [webbook.nist.gov]
- 14. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
- 15. 4-Bromobenzyl bromide(589-15-1) IR Spectrum [chemicalbook.com]
- 16. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of Diethyl 2-(4-bromobenzyl)malonate with other substituted malonates
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, diethyl malonate is a cornerstone reagent. Its true potential, however, is unlocked through derivatization, creating a diverse palette of building blocks for complex molecular architectures. This guide provides an in-depth comparison of Diethyl 2-(4-bromobenzyl)malonate with other key substituted benzyl malonates, offering field-proven insights into their reactivity, synthetic utility, and optimal applications.
The Malonate Core: A Hub of Reactivity
Diethyl malonate's utility stems from the exceptional acidity of the α-hydrogens located on the methylene group (-CH₂-) positioned between two electron-withdrawing ester functionalities.[1][2] This structural feature allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate, a potent carbon nucleophile. This enolate readily participates in C-C bond-forming reactions, most notably the malonic ester synthesis, which allows for the alkylation and subsequent conversion of the malonate group into a carboxylic acid or other functionalities.[3]
This compound: The Dual-Functionality Workhorse
The introduction of a 4-bromobenzyl group onto the malonate core creates a uniquely versatile intermediate. This molecule possesses two distinct reactive sites:
-
The Malonate Moiety: Available for further alkylation at the α-carbon or for hydrolysis and decarboxylation to yield 3-(4-bromophenyl)propanoic acid.
-
The Aryl Bromide: A prime functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[4][5] This allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the para-position of the benzyl ring.
This dual functionality is the primary advantage of this compound, enabling sequential, orthogonal synthetic strategies where complex carbon skeletons are first constructed via the malonate, followed by late-stage functionalization of the aromatic ring.
A Comparative Analysis of Substituted Benzyl Malonates
The choice of substituent on the benzyl ring profoundly influences the overall reactivity and synthetic potential of the malonate derivative. Here, we compare the 4-bromo derivative to analogues bearing electron-donating, electron-withdrawing, and neutral substituents.
Physical and Electronic Properties
The nature of the para-substituent alters the electronic properties of the molecule, which can be critical for subsequent reactions.
| Compound | Substituent (R) | Formula | Molecular Weight ( g/mol ) | Electronic Effect of R |
| Diethyl 2-(benzyl)malonate | -H | C₁₄H₁₈O₄ | 250.29 | Neutral |
| This compound | -Br | C₁₄H₁₇BrO₄ | 329.19 | Inductively Withdrawing, Weakly Deactivating |
| Diethyl 2-(4-methoxybenzyl)malonate | -OCH₃ | C₁₅H₂₀O₅ | 280.32[6] | Strongly Donating, Activating[3] |
| Diethyl 2-(4-nitrobenzyl)malonate | -NO₂ | C₁₄H₁₇NO₆ | 295.29[7] | Strongly Withdrawing, Deactivating[8] |
Reactivity and Synthetic Potential
The true distinction between these derivatives lies in the unique reaction pathways enabled by the benzyl substituent.
| Substituent (R) | Primary Synthetic Utility of the Aryl Ring | Potential Downstream Reactions & Products | Causality Behind Reactivity |
| -H | Serves as a simple phenyl scaffold. | Further functionalization requires harsh electrophilic aromatic substitution, often with poor regioselectivity. | The C-H bonds of the benzene ring are relatively inert and lack a specific handle for selective reactions. |
| -Br | Cross-Coupling Reactions (Suzuki, Heck, etc.). | Synthesis of bi-aryl compounds, stilbenes, and arylated amines.[4][9] | The Carbon-Bromine bond is readily susceptible to oxidative addition by a Palladium(0) catalyst, initiating the cross-coupling cycle.[5] |
| -OCH₃ | Directing group for Electrophilic Aromatic Substitution (SEAr). | Nitration, halogenation, or Friedel-Crafts reactions at the ortho position to the methoxy group. | The methoxy group is a strong ortho-, para-director, activating the ring towards electrophilic attack. The existing para-substitution directs incoming electrophiles to the ortho positions. |
| -NO₂ | Nucleophilic Aromatic Substitution (SNAr) or Reduction. | Can be converted to an aniline (-NH₂) via reduction (e.g., using SnCl₂, H₂/Pd). The aniline can then be diazotized for Sandmeyer reactions. | The strongly electron-withdrawing nitro group activates the ring for attack by strong nucleophiles and is readily reduced to an amino group, which is a versatile precursor for many other functionalities. |
Visualization of Synthetic Pathways
The choice of substituent dictates the subsequent synthetic route. This can be visualized as a branching workflow.
Diagram 1: General Synthesis and Divergent Pathways
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
While all substituted benzyl malonates are valuable synthetic intermediates, This compound stands out for its inherent dual reactivity. It provides the classic utility of the malonic ester synthesis while simultaneously incorporating a robust and versatile handle for modern cross-coupling chemistry. This allows for a more modular and efficient approach to the synthesis of complex, highly functionalized molecules. Researchers in drug discovery and materials science can leverage this dual-functionality to build molecular libraries and access novel structures that would be more challenging to synthesize using analogues with less versatile substituents. The choice of malonate should therefore be a strategic decision based on the desired downstream transformations, with the 4-bromo derivative offering one of the most powerful combinations of stability and reactivity.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 3. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl 2-(4-nitrobenzyl)malonate | CymitQuimica [cymitquimica.com]
- 8. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]
- 9. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the Structural Analysis of Diethyl 2-(4-bromobenzyl)malonate Derivatives: From X-ray Crystallography to Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the precise determination of molecular structure is paramount. The family of diethyl 2-(4-bromobenzyl)malonate derivatives represents a versatile scaffold, serving as a crucial intermediate in the synthesis of a wide array of complex and biologically active molecules.[1] Their utility in medicinal chemistry, for instance as precursors to antimalarial agents, underscores the necessity for robust analytical methodologies to ascertain their three-dimensional architecture and purity.[1][2] This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative spectroscopic techniques for the characterization of these valuable compounds, offering researchers, scientists, and drug development professionals a practical framework for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding molecular conformation and intermolecular interactions.
While a crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related derivatives offers profound insights into the expected structural motifs. For the purpose of this guide, we will draw comparisons with two structurally elucidated analogs:
-
Compound 1: Diethyl 2-((4-bromophenylamino)methylene)malonate
-
Compound 2: Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate
A comparative summary of their crystallographic data highlights the nuanced influence of substituent changes on the crystal packing and molecular geometry.
| Parameter | Compound 1: Diethyl 2-((4-bromophenylamino)methylene)malonate | Compound 2: Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate |
| Chemical Formula | C₁₄H₁₆BrNO₄ | C₂₈H₃₈O₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 9.8218(4) Å, b = 13.5571(5) Å, c = 19.7233(8) Å, β = 102.3530(10)° | Data not available in abstract |
| Key Supramolecular Features | Intermolecular N-H···O hydrogen bonds | Intermolecular O-H···O hydrogen bonds forming one-dimensional chains |
Table 1: Comparative Crystallographic Data for Diethyl Malonate Derivatives.
The causality behind experimental choices in X-ray crystallography is pivotal. The selection of a suitable solvent system for crystallization is a critical first step, often involving a trial-and-error approach with various solvents of differing polarities to encourage the slow growth of high-quality single crystals. The choice of X-ray source and detector is then dictated by the crystal size and quality.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Slow evaporation of the solvent at room temperature in a loosely capped vial is a common technique. Alternatively, vapor diffusion or liquid-liquid diffusion methods can be employed.
-
Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage. The instrument software is used to determine the unit cell parameters and to collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides unparalleled structural detail, it is not always feasible if suitable crystals cannot be obtained. Furthermore, other techniques can offer complementary information about the bulk sample and its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the compound.
Key Diagnostic Features in ¹H NMR:
-
Methylene protons of the ethyl groups: A quartet around 4.2 ppm.
-
Methyl protons of the ethyl groups: A triplet around 1.2 ppm.
-
Benzylic protons (-CH₂-Ar): A doublet.
-
Methine proton (-CH(COOEt)₂): A triplet, which is characteristically absent in di-substituted malonates.
-
Aromatic protons: Signals in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns indicative of the substitution on the phenyl ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum.
Expected Fragmentation Patterns:
A common fragmentation pathway for diethyl malonate derivatives is the loss of the diethyl malonate moiety (M-159).[3] The presence of the bromine atom will result in characteristic isotopic peaks for the molecular ion and any bromine-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum.
Applications in Drug Development
The structural insights gained from these analytical techniques are not merely academic exercises. This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals.[1] The bromo-substituent, for example, serves as a handle for further functionalization via cross-coupling reactions, allowing for the construction of complex molecular architectures. A precise understanding of the stereochemistry and conformation, as determined by X-ray crystallography, can be critical for designing molecules that fit into the active site of a biological target. Spectroscopic methods like NMR and MS are then essential for quality control throughout the synthetic process, ensuring the identity and purity of intermediates and the final active pharmaceutical ingredient.
Conclusion
The structural analysis of this compound derivatives is best approached through a multi-faceted strategy. While single-crystal X-ray diffraction provides the ultimate in structural detail, its application is contingent on the ability to grow suitable crystals. NMR spectroscopy and mass spectrometry are indispensable, routine techniques that confirm molecular identity, assess purity, and provide complementary structural information. By judiciously applying these methods, researchers in drug development and materials science can confidently advance their synthetic programs, armed with a comprehensive understanding of the molecules they create.
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Diethyl 2-(4-bromobenzyl)malonate
Introduction: Establishing Analytical Trustworthiness
In the landscape of pharmaceutical development and chemical synthesis, the integrity of analytical data is paramount. The compound Diethyl 2-(4-bromobenzyl)malonate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), serves as a critical case study for demonstrating robust analytical characterization. Simply generating data from a single technique is insufficient; true confidence in a compound's identity, purity, and quality comes from a rigorous process of cross-validation.
This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for this compound. We will move beyond rote protocols to explain the scientific rationale behind employing a multi-technique, orthogonal approach. Our objective is to build a self-validating analytical system where data from disparate methods converge to tell a single, unambiguous story about the compound. This aligns with the principles outlined in the ICH Q2(R2) guideline, which emphasizes that a validated analytical procedure must be demonstrably "fit for the intended purpose."[1][2][3]
Section 1: The Orthogonal Approach to Primary Characterization
An orthogonal approach, which utilizes multiple analytical techniques based on different scientific principles, is the foundation of reliable characterization. For a molecule like this compound, we rely on a suite of methods, each providing a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework. For this compound, the causality behind using both is clear: ¹H NMR confirms the presence and relative positions of the aromatic protons, the benzyl and malonate methine protons, and the ethyl ester groups, while ¹³C NMR confirms the total carbon count and the nature of each carbon (e.g., carbonyl, aromatic, aliphatic).
Expected ¹H and ¹³C NMR Data
| Technique | Parameter | Expected Value | Assignment |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.45 | d, 2H (Aromatic, ortho to Br) |
| ~7.15 | d, 2H (Aromatic, meta to Br) | ||
| ~4.20 | q, 4H (-OCH₂ CH₃) | ||
| ~3.70 | t, 1H (-CH (CH₂)Ar) | ||
| ~3.20 | d, 2H (-CHCH₂ Ar) | ||
| ~1.25 | t, 6H (-OCH₂CH₃ ) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 | C=O (Ester Carbonyl) |
| ~138 | Aromatic C (quaternary, C-CH₂) | ||
| ~132 | Aromatic CH (ortho to Br) | ||
| ~131 | Aromatic CH (meta to Br) | ||
| ~121 | Aromatic C (quaternary, C-Br) | ||
| ~62 | -OCH₂ CH₃ | ||
| ~57 | -CH (CH₂)Ar | ||
| ~36 | -CHCH₂ Ar | ||
| ~14 | -OCH₂CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H): Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
Data Acquisition (¹³C): Acquire data using a proton-decoupled sequence over 1024-2048 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Confirmation
Expertise & Experience: GC-MS is a powerful hybrid technique that first separates volatile compounds (GC) and then provides their mass-to-charge ratio (MS), confirming molecular weight and offering structural clues through fragmentation patterns.[4] The choice of GC-MS is predicated on the compound's thermal stability and volatility. For this compound, this method provides orthogonal purity data to HPLC and confirms the molecular weight suggested by NMR. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive marker in the mass spectrum.
Expected GC-MS Data
| Parameter | Expected Value | Interpretation |
| Molecular Ion (M⁺) | m/z 328 & 330 | Confirms the molecular formula C₁₄H₁₇BrO₄, showing the characteristic M and M+2 isotopic pattern for one bromine atom. |
| Key Fragments | m/z 283 & 285 | Loss of an ethoxy group (-OC₂H₅). |
| m/z 255 & 257 | Loss of a carboxylate group (-COOC₂H₅). | |
| m/z 170 & 172 | Bromobenzyl cation ([Br-C₆H₄-CH₂]⁺). | |
| m/z 159 | Diethyl malonate fragment.[5] | |
| Purity | >98% (by peak area) | Provides an estimate of purity based on a different separation principle than HPLC. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrument Setup: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) and coupled to a mass spectrometer.[6]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
Expertise & Experience: HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry. Its strength lies in separating the target compound from non-volatile impurities and closely related structural analogs. A reversed-phase method (e.g., C18 column) is chosen for this compound due to its moderate polarity. The UV detector is selected because the aromatic ring provides a strong chromophore for sensitive detection. This method provides the primary, quantitative measure of purity that will be cross-validated against GC-MS and NMR.
Expected HPLC Data
| Parameter | Method | Expected Value |
| Purity | RP-HPLC with UV detection | ≥ 99.0% (by area percent) |
| Retention Time (RT) | Isocratic or Gradient | Dependent on exact conditions, but should be consistent and well-resolved from impurities. |
| Key Potential Impurities | Diethyl malonate, 4-bromobenzyl bromide (starting materials), and potential dimerization products. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrument Setup: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: Integrate the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Section 2: The Cross-Validation Workflow: Synthesizing the Evidence
Cross-validation is an active process of comparing the results from these orthogonal techniques to ensure they are concordant. A discrepancy in any one area necessitates further investigation.
The Logic of Cross-Validation:
-
Structure Confirmation: Does the molecular weight from MS (m/z 328/330) match the structure proposed by NMR? Yes.
-
Purity Concordance: Is the purity value from HPLC (e.g., 99.2%) consistent with the purity from GC-MS (e.g., >98%)? Minor differences are expected due to the techniques' different sensitivities to various impurities.
-
Impurity Identification: Can the small impurity peaks in the HPLC or GC chromatograms be tentatively identified? For instance, a peak corresponding to the mass of a starting material like diethyl malonate (MW 160.17) in the GC-MS run would strongly suggest its presence.[7][8] Do we see trace signals in the NMR spectrum that align with this impurity? This closes the loop and validates the impurity assessment.
Below is a workflow diagram illustrating this integrated analytical approach.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Diethyl malonate [webbook.nist.gov]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Diethyl 2-(4-bromobenzyl)malonate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl 2-(4-bromobenzyl)malonate, a halogenated organic compound. By understanding the chemical's characteristics and the principles of hazardous waste management, you can ensure the safety of your team and the protection of our environment.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Corrosivity: Closely related brominated malonate esters are classified as corrosive and can cause severe skin burns and eye damage.[1] It is prudent to handle this compound with the same level of caution.
-
Toxicity: The compound is labeled with the GHS07 pictogram, indicating it is harmful if swallowed (H302). Inhalation of vapors or mists and skin contact should also be avoided.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, release into the environment must be strictly avoided.
-
Reactivity: While specific reactivity data is limited, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | Assumed to be corrosive based on similar compounds.[1] | Wear protective gloves, clothing, and eye/face protection. Avoid all skin contact. |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage based on similar compounds.[1] | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | Potential for respiratory irritation. | Work in a well-ventilated area, preferably a chemical fume hood. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is governed by the principle of "cradle-to-grave" management of hazardous waste, as outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step to ensure safety and compliance.
-
Categorization: this compound is a halogenated organic compound .
-
Segregation: This waste stream must be collected separately from non-halogenated organic waste.[3] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs, as halogenated waste often requires specific treatment methods like high-temperature incineration.[4] Do not mix with other waste categories such as aqueous waste, solid waste, or sharps.
Step 2: Container Selection and Labeling
The choice of container and its proper labeling are crucial for safe storage and transport.
-
Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents. The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., GHS07 for harmful).
-
Step 3: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition, and in a location that minimizes the risk of spills.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment vessel, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Closure: Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Manifesting: For off-site disposal, the waste will be tracked using a hazardous waste manifest, which documents its journey from your laboratory to the final treatment, storage, and disposal facility (TSDF).[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
In Case of a Spill
In the event of a spill, prioritize personal safety and follow your laboratory's established spill response procedures.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS immediately.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, proper containment, and regulatory compliance, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific EHS guidelines and, when in doubt, seek their expert advice.
References
A Senior Application Scientist's Guide to the Safe Handling of Diethyl 2-(4-bromobenzyl)malonate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Diethyl 2-(4-bromobenzyl)malonate (CAS No. 70146-78-0). The objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral and logical component of the experimental workflow.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a substituted malonic ester, a class of reagents widely used in organic synthesis for creating carbon-carbon bonds.[1][2] While invaluable, its structure necessitates a rigorous approach to safety. The primary hazards associated with this and closely related brominated organic esters stem from their corrosive and irritant properties.[3][4] A thorough risk assessment is the foundational step for safe handling.
The Globally Harmonized System (GHS) classification for this chemical and its close structural analogs provides a clear summary of the primary risks. It is crucial to treat the compound as hazardous and take all necessary precautions.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Implication |
| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage. | The compound can cause irreversible damage upon contact with skin and eyes. This necessitates robust barrier protection. |
| Serious Eye Damage | GHS05: Corrosion | Danger | H318: Causes serious eye damage. | Direct contact, even from vapors or mists, can be extremely damaging to the eyes.[5] Full face and eye protection is mandatory. |
| Target Organ Toxicity | GHS07: Exclamation Mark | Warning | May cause respiratory irritation.[4] | Inhalation of vapors or aerosols must be prevented, as it can irritate the respiratory tract and potentially lead to lung damage.[5] |
| Acute Toxicity (Oral) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.[6] | Accidental ingestion can lead to severe chemical burns in the gastrointestinal tract and may be harmful.[5] |
The Hierarchy of Controls: Engineering Safeguards as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are robust engineering and administrative controls. The following diagram illustrates this critical safety principle.
Caption: Hierarchy of Controls for Chemical Safety.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][7] Proximity to these safety devices is critical in case of accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
Once engineering controls are in place, the correct selection and use of PPE is required to minimize the risk of direct contact.
| Protection Type | Required Equipment | Standard/Specification | Rationale & Best Practices |
| Eye & Face | Chemical safety goggles and a full-face shield.[5] | Goggles: ANSI Z87.1 / EN166. Face Shield: Use over goggles. | Protects against splashes and vapors. A face shield is required over goggles to protect the entire face from corrosive splashes.[3] |
| Hand | Chemical-resistant gloves (e.g., Elbow-length PVC, Nitrile, Neoprene).[5] | EN 374 | Gloves must be inspected for tears or holes before each use.[8] Given the corrosive nature, consider double-gloving. After use, hands should be washed thoroughly.[5] |
| Body | Chemical-resistant apron and a lab coat (fully buttoned). | N/A | An apron worn over a lab coat provides an additional layer of protection against spills.[5] Trousers should be worn outside of boots to prevent chemicals from entering footwear.[5] |
| Respiratory | Not required if handled in a fume hood. | NIOSH/MSHA or EN 149 approved. | If there is a risk of overexposure (e.g., large spill, ventilation failure), an approved respirator with an organic vapor cartridge is necessary.[4][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow integrates safety checks at every stage of the process, from preparation to disposal.
Caption: Procedural workflow for handling the chemical.
Experimental Protocol Steps:
-
Pre-Handling Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all PPE as specified in the table above.
-
Ensure the path to the eyewash station and safety shower is clear.
-
Prepare all necessary equipment and reagents to minimize time spent actively handling the chemical.
-
Have spill cleanup materials (inert absorbent like vermiculite or sand) readily available.[9]
-
-
Handling the Chemical:
-
Always work with the container well inside the fume hood.
-
When transferring the liquid, do so slowly and carefully to avoid splashing or creating aerosols.
-
Keep the container tightly closed when not in use.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Remove lab coat and other PPE.
-
Wash hands and forearms thoroughly with soap and water.[8]
-
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material (vermiculite, sand, or earth) to contain the spill.[9]
-
Scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area as per your lab's SOP.
-
-
Major Spill (outside fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders with appropriate respiratory protection to clean the spill.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][9]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[5]
-
Collect waste in a suitable, clearly labeled, and tightly sealed container.
-
Consult your institution's EHS department for specific disposal procedures, ensuring compliance with all local, state, and federal regulations.[3][4] Do not pour waste down the drain.[5]
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 70146-78-0 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. westliberty.edu [westliberty.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

